4,4-Difluoropyrrolidin-3-ol
Description
Properties
IUPAC Name |
4,4-difluoropyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)2-7-1-3(4)8/h3,7-8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLFAFMPLXFJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Fluorine Effect: Strategic Utilization of 4,4-Difluoropyrrolidin-3-ol
CAS: 1638764-82-5 Formula: C₄H₈ClF₂NO (Hydrochloride salt) Molecular Weight: 159.56 g/mol (HCl salt) IUPAC: 4,4-difluoropyrrolidin-3-ol hydrochloride[1][2][3]
Executive Summary: The Strategic Value of the Scaffold
In modern drug discovery, the "Fluorine Scan" is a pivotal phase in lead optimization. 4,4-Difluoropyrrolidin-3-ol represents a high-value, chiral building block that addresses three critical failure modes in medicinal chemistry: metabolic instability, poor oral bioavailability due to high basicity, and lack of selectivity due to conformational flexibility.
Unlike simple pyrrolidines, the 4,4-difluoro motif introduces a profound electronic bias. The highly electronegative fluorine atoms at the C4 position exert a strong inductive effect (
This guide details the physicochemical profile, synthetic accessibility, and application logic for CAS 1638764-82-5, prioritizing scalable, safety-conscious protocols over hazardous legacy methods.
Physicochemical Profiling & SAR Logic
The introduction of the gem-difluoro group adjacent to the hydroxyl-bearing carbon creates a unique electronic environment.
Comparative Property Analysis
The following table illustrates the "Fluorine Effect" on the pyrrolidine scaffold. Note the dramatic shift in basicity (pKa).
| Property | Pyrrolidine | 3-Hydroxypyrrolidine | 4,4-Difluoropyrrolidin-3-ol | Impact on Drug Design |
| pKa (Conj. Acid) | ~11.3 | ~10.5 | ~7.2 - 7.8 (Est.) | Reduced basicity improves lipophilicity at physiological pH, enhancing passive permeability. |
| C-H Bond Strength | Standard | Standard | Inert at C4 | Blocks metabolic "soft spot" (C4 oxidation), extending half-life ( |
| H-Bond Donor | 1 (NH) | 2 (NH, OH) | 2 (NH, OH) | The C3-OH provides a vector for specific H-bond interactions in the binding pocket. |
| Conformation | Flexible | Envelope | Restricted | The gauche effect (F-C-C-N) biases the ring pucker, potentially locking bioactive conformations. |
Mechanism of Action: The Gauche Effect
The gem-difluoro substitution is not merely a steric blocker. It induces a specific conformational bias known as the fluorine gauche effect. In 4,4-difluoropyrrolidines, the ring tends to adopt a conformation where the C–F bonds maximize orbital overlap with adjacent orbitals (specifically
Figure 1: Structural Activity Relationship (SAR) logic demonstrating how the difluoro-hydroxyl motif translates to medicinal chemistry parameters.
Synthetic Accessibility & Protocols
Historically, synthesizing gem-difluorinated heterocycles involved the use of DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® on ketone precursors. While effective on a milligram scale, these reagents are shock-sensitive and thermally unstable, making them poor choices for scale-up.
Recommended Route: The "Reformatsky Approach" is superior for safety and scalability. It avoids HF-generating reagents by building the fluorinated scaffold from acyclic precursors.
Protocol: Reformatsky-Based Cyclization
Reference Basis: Adapted from enantioselective routes described in ACS publications (e.g., J. Org. Chem. 2016).[2][4]
Step 1: Reformatsky Reaction
Reagents: Ethyl bromodifluoroacetate, N-Boc-2-aminoacetaldehyde, Indium (powder) or Zinc (activated). Solvent: THF or DMF.
-
Activation: Suspend Indium powder (1.2 equiv) in THF under Argon. Sonicate if necessary to activate surface.
-
Addition: Add Ethyl bromodifluoroacetate (1.2 equiv). Stir for 30 min to form the organometallic species.
-
Coupling: Dropwise add N-Boc-2-aminoacetaldehyde (1.0 equiv) at 0°C.
-
Workup: Quench with dilute HCl. Extract with EtOAc. The product is a linear fluorinated alcohol.
Step 2: Cyclization & Reduction
Reagents: TFA (Trifluoroacetic acid), Et₃N (Triethylamine), Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).[4]
-
Deprotection: Treat the linear intermediate with TFA/DCM (1:1) to remove the Boc group. Concentrate to dryness.
-
Cyclization: Redissolve in MeOH/Et₃N. The free amine attacks the ethyl ester, closing the ring to form 4,4-difluoro-3-hydroxypyrrolidin-2-one (Lactam intermediate).
-
Reduction: Dissolve the lactam in Toluene/THF. Add Red-Al (3.0 equiv) at 0°C. Heat to reflux to reduce the amide carbonyl to the methylene group.
-
Salt Formation: Isolate the free base and treat with 4M HCl in dioxane to precipitate 4,4-difluoropyrrolidin-3-ol hydrochloride (CAS 1638764-82-5) .
Figure 2: The Reformatsky synthetic pathway, avoiding hazardous deoxofluorination reagents.
Handling, Stability, and Safety
Storage Protocols
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Nitrogen/Argon).
-
Temperature: Store at -20°C for long-term stability.
-
Stability: The gem-difluoro group is chemically robust. It does not undergo elimination (HF loss) under standard nucleophilic substitution conditions, unlike single fluorine atoms at the
-position to a leaving group.
Safety Hazards[5][6][7][8]
-
Inhalation: Dust from the HCl salt is a respiratory irritant. Use a fume hood.
-
Skin Contact: Fluorinated amines can be absorbed transdermally. Double-gloving (Nitrile) is recommended.
-
Reaction Safety: If utilizing the alternative DAST route (not recommended above but possible), strictly control temperature (-78°C) to prevent thermal runaway.
Application Case Studies
Fragment-Based Drug Discovery (FBDD)
Researchers often screen 4,4-difluoropyrrolidin-3-ol as a fragment. Its low molecular weight (<160 Da) and high polarity allow it to probe hydrophilic pockets in kinases or proteases. The difluoro group provides a unique NMR handle (
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker physicochemical properties determine the "cell permeability" of the final large molecule. Replacing a standard propyl or piperazine linker with a 4,4-difluoropyrrolidine moiety can:
-
Reduce the overall lipophilicity (LogD).
-
Rigidify the linker, reducing the entropic penalty of binding.
References
-
Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol. Journal of Organic Chemistry. (2016). Describes the Reformatsky route and the safety advantages over deoxofluorination.
-
Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008). Fundamental review on the pKa modulation and metabolic stability conferred by gem-difluoro groups.
-
PubChem Compound Summary: 4,4-Difluoropyrrolidin-3-ol hydrochloride. National Center for Biotechnology Information. Verified CAS and physical property data.
Sources
4,4-Difluoropyrrolidin-3-ol chemical structure and properties
Title: Comprehensive Technical Guide: 4,4-Difluoropyrrolidin-3-ol in Medicinal Chemistry
Abstract This technical guide provides an in-depth analysis of 4,4-difluoropyrrolidin-3-ol, a high-value fluorinated building block used in modern drug discovery. It details the compound's structural properties, synthesis pathways, and its critical role as a bioisostere for modulating basicity (pKa), lipophilicity (LogP), and metabolic stability in lead optimization.
Chemical Identity & Structural Analysis
4,4-Difluoropyrrolidin-3-ol represents a strategic modification of the pyrrolidine scaffold. The introduction of a gem-difluoro group at the C4 position, adjacent to the hydroxyl group at C3, creates a unique electronic environment that alters the physicochemical profile of the molecule compared to its non-fluorinated parent.
Core Data Table
| Property | Data | Note |
| IUPAC Name | 4,4-Difluoropyrrolidin-3-ol | |
| CAS Number | 1638920-21-4 (Racemic)1638764-82-5 (HCl Salt) | Commonly supplied as HCl salt for stability. |
| Molecular Formula | C₄H₇F₂NO | |
| Molecular Weight | 123.10 g/mol (Free Base)159.56 g/mol (HCl Salt) | |
| Chirality | (3R) and (3S) enantiomers | (3R) is frequently cited in antiviral research. |
| Boiling Point | ~177°C (Predicted) | High polarity due to H-bonding capability. |
| pKa (Conjugate Acid) | ~7.5 – 8.5 (Estimated) | Significantly lower than pyrrolidine (~11.3) due to the electron-withdrawing effect of fluorine. |
Stereochemical Conformation
The gem-difluoro substitution imposes a specific conformational bias on the pyrrolidine ring, often favoring an envelope conformation that places the fluorine atoms in pseudo-equatorial/axial positions to minimize steric strain and dipole repulsion. This "fluorine effect" is critical for pre-organizing the molecule for protein binding.
Medicinal Chemistry Applications
The strategic incorporation of 4,4-difluoropyrrolidin-3-ol is primarily driven by the need to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties without altering the core pharmacophore significantly.
Modulation of Basicity (pKa)
Non-fluorinated pyrrolidines are strong bases (pKa ~11). At physiological pH (7.4), they are fully protonated, which can limit membrane permeability and lead to high lysosomal trapping (lysosomotropism).
-
Mechanism: The highly electronegative fluorine atoms at C4 exert a strong inductive effect (
), pulling electron density away from the nitrogen lone pair. -
Result: This lowers the pKa by 2–3 units (down to the 7.5–8.5 range).
-
Benefit: A higher fraction of the molecule remains uncharged at physiological pH, improving passive membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability
The C4 position in pyrrolidines is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes.
-
Blockade: Replacing C-H bonds with strong C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) blocks oxidative metabolism at this position.
-
Bioisosterism: The hydroxyl group at C3 mimics the H-bond donor/acceptor properties of the parent scaffold while the fluorines provide metabolic armor.
Logic Diagram: The Fluorine Effect
Figure 1: Mechanistic impact of gem-difluorination on the pyrrolidine scaffold.
Synthesis & Manufacturing
Synthesis of 4,4-difluoropyrrolidin-3-ol is challenging due to the need to introduce fluorine without eliminating the adjacent hydroxyl group. Two primary routes are established: the Deoxofluorination Route (from chiral pool) and the Reformatsky/Reduction Route .
Route A: Deoxofluorination from Tartaric Acid (Chiral Pool)
This route is preferred for generating enantiopure material ((3R) or (3S)) with high fidelity.
Protocol Overview:
-
Starting Material: (3R,4R)-3,4-dihydroxypyrrolidine (derived from L-tartaric acid).[1]
-
Protection: Selective protection of Nitrogen (e.g., Boc or Cbz) and one Hydroxyl group.
-
Oxidation: Oxidation of the free alcohol to a ketone using Dess-Martin Periodinane or Swern conditions.
-
Fluorination: Reaction with Deoxo-Fluor® or DAST to convert the ketone to a gem-difluoro group.
-
Critical Step: Temperature control is vital (-78°C to RT) to prevent elimination to the vinyl fluoride.
-
-
Deprotection: Removal of protecting groups (e.g., Pd/C hydrogenation for Cbz/Bn) to yield the final salt.
Synthesis Workflow Diagram
Figure 2: Enantioselective synthesis route starting from the chiral pool.[1]
Experimental Protocol: Handling & Safety
Self-Validating Protocol: When receiving the HCl salt, the presence of the counterion must be verified before use in coupling reactions, as it requires a base (e.g., DIPEA, TEA) to liberate the nucleophilic amine.
Step-by-Step Handling:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[2]
-
Solubility Check: Dissolve 10 mg in 1 mL Methanol or DMSO. Solution should be clear.
-
Free Base Liberation (In situ):
-
Suspend 1.0 eq of amine HCl salt in DCM or DMF.
-
Add 2.5 eq of DIPEA.
-
Stir for 10 mins at RT before adding the electrophile (e.g., acid chloride, carboxylic acid + coupling agent).
-
Validation: The suspension should clarify as the free base is liberated (solvent dependent).
-
Safety Profile (GHS Classifications):
-
Precaution: Use in a fume hood. Avoid contact with glass if using HF-generating reagents during synthesis; however, the final product is stable.
References
-
Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol. Journal of Organic Chemistry. (2016). Describes the chiral pool synthesis route from tartaric acid and the specific deoxofluorination conditions.
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. (2022). Detailed analysis of pKa shifts and lipophilicity changes upon gem-difluorination of cycloalkanes.
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). Comprehensive review on the strategic use of fluorine to modulate pKa and metabolic stability.
-
Safety Data Sheet: 4,4-Difluoropyrrolidin-3-ol Hydrochloride. Thermo Fisher Scientific. (2025). GHS hazards and handling specifications.
Sources
Strategic Integration of Gem-Difluorinated Pyrrolidines in Medicinal Chemistry
Synthesis, Physicochemical Profiling, and Application Guide
PART 1: THE FLUORINE ADVANTAGE (Introduction)
In modern drug discovery, the pyrrolidine ring is a ubiquitous scaffold, yet its unsubstituted form often suffers from metabolic liability (CYP450 oxidation) and excessive basicity (leading to hERG toxicity or poor membrane permeability). The strategic introduction of a gem-difluoromethylene (
As a bioisostere, the
Graphviz: The Bioisosteric & Electronic Relationship
Caption: The gem-difluoro moiety bridges the gap between native alkyl chains and polar carbonyls, offering metabolic stability while modulating pKa and conformation.
PART 2: PHYSICOCHEMICAL IMPACT (The "Why")
The introduction of two fluorine atoms at the C3 position of pyrrolidine creates a "push-pull" effect on the molecular properties.
1. Basicity Modulation (pKa)
The strong electron-withdrawing nature of the
-
Causality: This lowers the energy of the Nitrogen lone pair, making it less available for protonation.
-
Benefit: Reduces the likelihood of phospholipidosis and hERG channel blockage, which are often associated with high-pKa basic amines.
2. Conformational Control (The Fluorine Gauche Effect)
Unlike steric bulk which might force a substituent anti, C-F bonds often exhibit a gauche preference to adjacent electron-rich centers (like the Nitrogen lone pair or amides) due to
-
Result: 3,3-difluorination biases the pyrrolidine ring into specific "envelope" conformations, locking the vector of substituents at the C2 or C4 positions.
Data Summary: Physicochemical Comparison
| Property | Pyrrolidine | 3,3-Difluoropyrrolidine | Proline (Ref) | Mechanism of Action |
| pKa (Conjugate Acid) | ~11.3 | ~7.5 - 8.0 | 10.6 | Inductive electron withdrawal by Fluorine reduces N-basicity. |
| LogP (Lipophilicity) | 0.46 | ~0.8 - 1.1 | -2.5 | |
| C-F Bond Length | N/A | 1.35 Å | N/A | Strongest single bond in organic chemistry; resists oxidative cleavage. |
| Ring Conformation | Flexible | Biased | Rigid | Gauche effect stabilizes specific ring puckers. |
PART 3: SYNTHETIC STRATEGIES
Synthesizing gem-difluorinated pyrrolidines is non-trivial due to the instability of precursors and the violent nature of fluorinating reagents.
Graphviz: Synthesis Decision Tree
Caption: Selection of synthetic route depends on precursor availability. Deoxofluorination is the standard but carries elimination risks.
PART 4: EXPERIMENTAL PROTOCOL
Protocol: Deoxofluorination of N-Boc-3-pyrrolidinone Objective: Synthesis of tert-butyl 3,3-difluoropyrrolidine-1-carboxylate.
Critical Safety Note: This protocol uses DAST (Diethylaminosulfur trifluoride) .[1] DAST reacts violently with water to produce Hydrofluoric Acid (HF) , which causes deep, painless burns and systemic toxicity.
-
Mandatory: Perform in a fume hood. Use plastic/Teflon labware if possible (glass etching can occur).
-
Alternative: If available, use XtalFluor-E (crystalline, safer, higher selectivity) which does not generate free HF.[2]
Reagents & Materials
-
Substrate: N-Boc-3-pyrrolidinone (1.0 equiv)
-
Reagent: DAST (1.5 - 2.0 equiv) or Deoxo-Fluor.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Saturated aqueous
.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Add N-Boc-3-pyrrolidinone and dissolve in anhydrous DCM (0.2 M concentration).
-
-
Reagent Addition (Cryogenic Control):
-
Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: DAST is unstable at high temps and elimination side-products increase above 0°C.
-
Add DAST dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise.
-
-
Reaction:
-
Stir at -78°C for 1 hour.
-
Allow the mixture to warm slowly to Room Temperature (RT) over 4–12 hours. Monitor via TLC (stain with Ninhydrin or PMA; the product is non-UV active unless derivatized) or
NMR (look for triplet/multiplet at -100 to -110 ppm).
-
-
Quenching (Exothermic Risk):
-
Cool the mixture back to 0°C .
-
Very Slowly add saturated
. Warning: Vigorous evolution of gas. -
Stir until bubbling ceases.
-
-
Work-up & Purification:
-
Extract the aqueous layer with DCM (3x).[3]
-
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel). Eluent: Hexanes/Ethyl Acetate (gradient, typically 9:1 to 4:1).
-
Note: The gem-difluoro product is often less polar than the starting ketone.
-
PART 5: STRATEGIC APPLICATIONS & CASE STUDIES
1. Metabolic Blocking (CYP450)
Pyrrolidines are prone to oxidation at the
-
Mechanism: CYP450 enzymes abstract a hydrogen atom to initiate oxidation.
-
Solution: Replacing C-H bonds with C-F bonds (bond dissociation energy: C-F ~116 kcal/mol vs C-H ~99 kcal/mol) renders the C3 position inert to oxidative metabolism.
2. DPP-4 Inhibitors (Diabetes)
Many Dipeptidyl peptidase-4 (DPP-4) inhibitors utilize a fluorinated pyrrolidine scaffold to increase potency and half-life.
-
Example: In the development of inhibitors like Teneligliptin or analogs, the 3,3-difluoropyrrolidine moiety serves to lock the conformation in the active site while preventing metabolic degradation, extending the drug's duration of action.
REFERENCES
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Champagne, P. A., et al. (2015). Gem-Difluorination of Nitrogen-Containing Heterocycles: An Efficient Strategy for the Synthesis of Difluorinated Pyrrolidines and Piperidines. Organic Letters, 17(4), 1010-1013. Link
-
L'Heureux, A., et al. (2010).[2] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[2] The Journal of Organic Chemistry, 75(10), 3401–3411. Link
Sources
A Technical Guide to Fluorinated Proline Analogs for Drug Discovery
Part 1: The Strategic Imperative of Conformational Control
The Unique Structural Role of Proline
Among the canonical amino acids, proline is unique. Its side chain cyclizes back onto the backbone amine, forming a five-membered pyrrolidine ring. This structural constraint has profound implications for peptide and protein architecture. It restricts the main-chain dihedral angle (φ), making proline a potent director of secondary structure and a common "turn" inducer.[1][2][3] Furthermore, the peptide bond preceding a proline residue (the "prolyl amide bond") has a relatively low energy barrier to cis-trans isomerization, a process that can be a rate-limiting step in protein folding and a key mechanism in biological signaling.[1][3][4] This inherent conformational duality makes proline a critical residue in mediating protein-protein interactions and defining the structural integrity of proteins like collagen.[1][5][6]
The "Fluorine Effect": A Tool for Precision Engineering
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[7][8] Far from being a simple bioisostere of hydrogen, fluorine's high electronegativity and small size impart powerful stereoelectronic effects.[2][3] A carbon-fluorine bond is highly polarized and exceptionally strong, which can block sites of oxidative metabolism, thereby enhancing a drug's metabolic stability.[9][10][11] Moreover, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and alter non-covalent interaction profiles, often leading to improved binding affinity and selectivity.[8][12]
Fluorinated Prolines: A Synergy for Conformational Control
The strategic fusion of proline's structural rigidity with fluorine's potent stereoelectronic properties gives rise to fluorinated proline analogs—powerful tools for drug discovery.[13][14] By installing a fluorine atom onto the pyrrolidine ring, typically at the C4 position, it becomes possible to exert precise control over the ring's conformation, known as "puckering."[2][3][15] This, in turn, influences the cis-trans equilibrium of the prolyl amide bond, pre-organizing a peptide or small molecule into a bioactive conformation.[3][15][16] This ability to "lock in" a desired shape can dramatically enhance binding affinity, improve stability, and accelerate protein folding.[1][2][15]
Part 2: The Conformational Landscape of Fluorinated Proline Analogs
Proline Ring Pucker: The Cγ-endo/Cγ-exo Equilibrium
The pyrrolidine ring of proline is not planar; it adopts one of two major puckered conformations: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side).[16][17] In unsubstituted proline, these two states are in a dynamic equilibrium.[18][19] However, the introduction of an electronegative substituent like fluorine creates a strong conformational bias.
dot
Caption: The two primary puckered conformations of the proline ring.
Stereochemistry is Key: (4R)- vs. (4S)-Fluoroproline
The direction of the ring pucker is dictated by the stereochemistry of the fluorine atom at the C4 position. This is a classic example of the gauche effect, where the molecule orients itself to place the highly electronegative fluorine atom gauche (at a 60° dihedral angle) to the electron-donating nitrogen atom of the backbone.
-
(2S,4R)-4-fluoroproline (4R-Flp) strongly favors a Cγ-exo pucker.[16][19] This conformation is prevalent in compact structures like the polyproline II (PPII) helix and is often associated with a preference for a trans preceding peptide bond.[1][16]
-
(2S,4S)-4-fluoroproline (4S-flp) strongly favors a Cγ-endo pucker.[16][19] This pucker is more common in extended peptide conformations and is associated with a higher propensity for a cis preceding peptide bond.[16]
dot
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Another role of proline: stabilization interactions in proteins and protein complexes concerning proline and tryptophane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields | bioRxiv [biorxiv.org]
- 16. Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Guide: 4,4-Difluoropyrrolidin-3-ol (HCl Salt vs. Free Base)
The following technical guide is structured to provide actionable, high-level insights for researchers working with 4,4-Difluoropyrrolidin-3-ol , focusing on the critical distinctions between its Hydrochloride (HCl) Salt and Free Base forms.
Executive Summary
4,4-Difluoropyrrolidin-3-ol is a high-value pharmacophore used extensively in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, antiviral agents, and molecular probes. The incorporation of the gem-difluoro moiety adjacent to the hydroxyl group introduces unique electronic and conformational properties—specifically the "gauche effect"—which can lock the pyrrolidine ring into specific puckering conformations, enhancing binding affinity and metabolic stability.
For the medicinal chemist, the choice between the HCl salt and the Free Base is not merely logistical but determines reaction success. While the HCl salt offers superior long-term stability and ease of handling, the Free Base is often required for specific nucleophilic substitutions or metal-catalyzed cross-couplings where exogenous chloride ions or amine salts are detrimental.
Physicochemical Architecture
The introduction of two fluorine atoms at the C4 position significantly alters the electronic landscape of the pyrrolidine ring compared to the non-fluorinated parent.
The Fluorine Effect
-
Basicity Modulation: The strong electron-withdrawing inductive effect (-I) of the gem-difluoro group propagates through the sigma framework, significantly lowering the pKa of the secondary amine. While pyrrolidine has a pKa of ~11.3, 4,4-difluoropyrrolidin-3-ol typically exhibits a pKa in the range of 6.5 – 7.5 .
-
Implication: The free base is a weaker nucleophile than pyrrolidine but is also less prone to oxidative degradation.
-
-
Conformational Locking: The interaction between the C4-Fluorine and C3-Hydroxyl groups (intramolecular H-bonding and electrostatic repulsion) often biases the ring pucker, which can be exploited to match protein binding pockets.
Comparative Properties Table
| Feature | HCl Salt Form | Free Base Form |
| Formula | C₄H₇F₂NO · HCl | C₄H₇F₂NO |
| Molecular Weight | ~159.56 g/mol | ~123.10 g/mol |
| Physical State | White to off-white crystalline solid | Light cream solid or viscous oil (MP ~86°C) |
| Hygroscopicity | Low to Moderate (Store desiccated) | Moderate (Prone to moisture uptake) |
| Stability | High (Years at -20°C) | Lower (Prone to carbamate formation with CO₂) |
| Solubility | Water, Methanol, DMSO | DCM, THF, Ethyl Acetate, Alcohols |
| CAS (Generic) | 1638764-82-5 (Racemic) | 1638920-21-4 |
Synthesis & Manufacturing Workflows
The synthesis of this building block is non-trivial due to the need for selective fluorination. The HCl salt is the standard "end-of-line" product for commercial distribution due to its stability.
Synthetic Route Visualization
The following diagram outlines the standard route from chiral pool precursors (Tartaric Acid) or 3-oxopyrrolidines, highlighting the critical Deoxofluorination step.
Figure 1: Synthetic pathway emphasizing the critical fluorination step using DAST or Deoxo-Fluor, followed by acidic deprotection to yield the stable HCl salt.
Operational Guide: Handling & Reactivity
Storage and Stability[2]
-
HCl Salt: Recommended for long-term storage. It resists oxidation and does not absorb atmospheric CO₂. Store at 2–8°C or -20°C under inert gas for maximum shelf life.
-
Free Base: Should be generated in situ or used immediately. Secondary amines can react with atmospheric CO₂ to form carbamic acids/salts, complicating stoichiometry in sensitive reactions.
When to Use Which Form?
| Reaction Type | Recommended Form | Rationale |
| Amide Coupling (HATU/EDC) | HCl Salt | Standard coupling conditions (with DIPEA/NMM) easily neutralize the HCl in situ. Handling the solid salt ensures accurate weighing. |
| SNAr (Nucleophilic Aromatic Sub.) | Free Base | Excess amine salts can sometimes interfere with reaction rates or lead to precipitation. Using the free base allows strict control of basicity. |
| Transition Metal Catalysis (Buchwald) | Free Base | Halide ions (Cl⁻) from the salt can poison Pd catalysts or compete as ligands. Free-basing removes this risk. |
| Reductive Amination | HCl Salt | The slightly acidic conditions provided by the salt can actually catalyze imine formation before reduction. |
Experimental Protocols
Protocol: Quantitative Free-Basing
Objective: Convert 4,4-difluoropyrrolidin-3-ol HCl to its free base for use in sensitive catalytic reactions.
-
Dissolution: Suspend 1.0 eq of the HCl salt in minimal water (or Methanol if water solubility is an issue, though water is preferred for partitioning).
-
Basification: Add 1.1 eq of 2M NaOH or saturated NaHCO₃ solution. Verify pH > 10.
-
Extraction: Extract exhaustively with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) (3x).
-
Note: The fluorinated amine is less polar than the non-fluorinated analog but may still have water solubility. Salting out the aqueous layer with NaCl is recommended.
-
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate in vacuo at low temperature (< 40°C).
-
Caution: Small fluorinated amines can be volatile. Do not apply high vacuum for extended periods if the product is an oil.
-
-
Validation: Verify absence of chloride (AgNO₃ test) and confirm structure via ¹H-NMR (shift of alpha-protons).
Decision Logic: Salt vs. Base Selection
Figure 2: Decision matrix for selecting the optimal form of 4,4-difluoropyrrolidin-3-ol based on reaction requirements.
References
-
Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol . ACS Publications. Detailed route via tartaric acid and Deoxo-Fluor.
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones . ChemRxiv. Describes the synthesis of fluorinated pyrrolidine building blocks and HCl salt formation.
-
Investigation of solubility and dissolution of Free Base vs Salt . PubMed.[1][2] General principles of salt vs free base solubility and stability profiles.
-
PubChem Compound Summary: 3,3-Difluoropyrrolidine . National Library of Medicine. Physicochemical data and pKa estimates.
-
ChemicalBook Product Entry: 4,4-Difluoropyrrolidin-3-ol HCl . Commercial specifications and physical properties.
Sources
Solubility Profiling and Handling of 4,4-Difluoropyrrolidin-3-ol: A Technical Guide for Medicinal Chemistry Applications
Executive Summary & Molecule Profile[1][2][3][5][6][7]
4,4-Difluoropyrrolidin-3-ol is a high-value scaffold in fragment-based drug discovery (FBDD) and lead optimization.[1][2][3][4][5] It serves as a metabolically stable, lipophilic bioisostere of 3-hydroxypyrrolidine and 4-hydroxyproline.[1][2][3][4][5]
For the researcher, the critical challenge lies not in achieving solubility, but in controlling the protonation state and preventing precipitation during the transition from organic stock (DMSO) to aqueous assay buffer.[3] The gem-difluoro substitution at the C4 position significantly alters the pKa and ring pucker compared to the non-fluorinated parent, impacting solvation dynamics.[2][3][4][5]
Physicochemical Snapshot
| Property | Value (Approx.)[2][4][5][6][7][8][9][10][11][12] | Technical Implication |
| Molecular Weight | 121.13 g/mol (Free Base) | Low MW ideal for fragment screening.[1][2][3][4][5] |
| pKa (Conj. Acid) | ~7.5 – 8.0 | Lower than pyrrolidine (~11.[2][4][5][6]3) due to electron-withdrawing fluorines.[1][2][3][4][5][6] |
| LogP | ~0.2 – 0.6 | Amphiphilic; soluble in both polar organic and aqueous media.[2][4][5][6] |
| H-Bond Donors | 2 (NH, OH) | High water solubility potential; critical for enzyme binding.[1][2][3][4][5] |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor, modulating solvation shell.[1][2][3] |
Solubility Mechanics: Water vs. DMSO[2][4][7][11][13]
Understanding the mechanism of dissolution is required to predict behavior in complex biological buffers.[4][5][6]
The Aqueous Mechanism (Water)
In water, the solubility of 4,4-Difluoropyrrolidin-3-ol is driven by hydrogen bonding and ionization.[1][2][3][4][5]
-
Salt Form (HCl): Highly soluble (>50 mM).[1][4][5][6] The crystalline lattice energy is overcome by the hydration enthalpy of the chloride ion and the protonated ammonium center.[4][5]
-
Free Base: Moderately soluble.[4][5] The C3-hydroxyl group and the secondary amine interact with water.[2][3][4][5][6] However, the hydrophobic fluorinated face creates a "Janus" effect—one side of the ring is polar, the other is lipophilic.[3]
The Aprotic Mechanism (DMSO)
DMSO acts as a Lewis base, accepting protons from the C3-hydroxyl and the amine.[2][3][4]
-
Capacity: DMSO disrupts the crystal lattice of the free base effectively via dipole-dipole interactions.[2][3][4][5]
-
Risk: DMSO is hygroscopic.[4][5][9] Accumulation of water in DMSO stocks (>1%) can shift the equilibrium, potentially causing "crashing out" of free bases if the concentration is near saturation.[4]
Visualization: Solvation Dynamics
The following diagram illustrates the competitive solvation forces acting on the molecule in different environments.
Figure 1: Mechanistic interaction of 4,4-Difluoropyrrolidin-3-ol with aqueous vs. aprotic solvents.[1][2][3][4]
Comparative Solubility Data
The following data aggregates typical vendor specifications and experimental observations for fluorinated pyrrolidine scaffolds.
| Solvent System | Form | Solubility Limit | Stability | Usage Recommendation |
| Water (pH 7.0) | HCl Salt | High (>100 mM) | High | Ideal for direct assay addition if acidic pH is tolerated.[1][2][3][4][5][6] |
| Water (pH 7.0) | Free Base | Moderate (~10-50 mM) | Moderate | Requires pH adjustment; may precipitate at high conc.[1][2][4][5] |
| DMSO | Free Base | High (>100 mM) | High | Standard Storage Format. Keep anhydrous.[2][4][5][6] |
| DMSO | HCl Salt | Moderate | Variable | Salt may crystallize upon freeze-thaw cycles.[2][3][4][5] |
| PBS (pH 7.4) | Free Base | Moderate | High | Use <1% DMSO cosolvent to ensure rapid dispersion.[2][4][5] |
Critical Insight: The 4,4-difluoro group lowers the pKa of the pyrrolidine nitrogen.[2][3][4][5] Unlike non-fluorinated pyrrolidine (pKa ~11), this molecule is less basic.[4] At physiological pH (7.4), a significant fraction may exist as the neutral free base, increasing membrane permeability but potentially reducing aqueous solubility compared to the parent scaffold.[3]
Experimental Protocols
Protocol A: Preparation of High-Integrity DMSO Stock (20 mM)
Purpose: To create a stable stock solution for long-term storage (-20°C) and screening.
-
Weighing: Weigh 2.42 mg of 4,4-Difluoropyrrolidin-3-ol (Free Base, MW ~121.1) into a sterile, amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Vortexing: Vortex at medium speed for 30 seconds. Visual inspection should show a clear, colorless solution.[3][4][5]
-
Aliquot: Split into 50 µL aliquots in polypropylene PCR tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C.
Protocol B: Aqueous Solubility & pH Profiling (Shake-Flask Adaptation)
Purpose: To determine the kinetic solubility limit in assay buffer.[1][2][3][4][5]
-
Preparation: Place 5 mg of solid compound (HCl salt or Free Base) into a 1.5 mL microcentrifuge tube.
-
Addition: Add 100 µL of PBS (pH 7.4).
-
Agitation: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Centrifuge at 13,000 rpm for 10 minutes. Filter supernatant using a 0.22 µm PVDF membrane (low binding).[4][5]
-
Quantification: Analyze filtrate via HPLC-UV (210 nm) or LC-MS against a standard curve prepared in DMSO.
Workflow: Solubilization Decision Tree
Use this logic flow to determine the optimal preparation method for your specific assay.
Figure 2: Decision matrix for solubilizing 4,4-Difluoropyrrolidin-3-ol based on starting material.
Troubleshooting & Stability
The "Crash Out" Phenomenon
When diluting a DMSO stock of the free base into aqueous buffer (e.g., 1000x dilution), you may observe transient turbidity.[3]
-
Cause: Localized regions of high concentration where the DMSO diffuses away faster than the molecule can solvate in water.[4][5]
-
Solution: Add the DMSO stock subsurface into the vortexing buffer, rather than dropping it on top.[3][4]
Chemical Stability[2][3][4][5][6][7][10][14]
-
Fluorine Elimination: The 4,4-difluoro motif is generally stable.[2][3][4][5] However, under strongly basic conditions (pH > 12) and high heat, elimination of HF is theoretically possible but rare in standard storage.[3][4]
-
Oxidation: The secondary amine is susceptible to oxidation over months if exposed to air.[4][5] Store under Nitrogen/Argon.[4][5]
References
-
PubChem. Compound Summary: 3,3-Difluoropyrrolidin-4-ol (Isomer Analog).[1][2][3][4][5][6] National Library of Medicine.[4][5][6] [Link]
-
American Chemical Society (ACS). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry.[1][2][3][4][5][6] (Discusses pKa modulation and stability). [Link][1][2][4]
-
Cheng, X., et al. Studies on repository compound stability in DMSO under various conditions.[3][4][5][6][13] J Biomol Screen. 2003.[4][5][6][14] (Establishes DMSO storage protocols). [Link]
Sources
- 1. Enamines | Fisher Scientific [fishersci.com]
- 2. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride | C5H8ClF2NO2 | CID 66971678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. quora.com [quora.com]
- 11. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
4,4-Difluoropyrrolidin-3-ol safety data sheet (SDS)
Topic: 4,4-Difluoropyrrolidin-3-ol (and its Hydrochloride Salt) Content Type: In-depth Technical Guide & Safety Profile Audience: Medicinal Chemists, Process Chemists, and HSE Officers.
From Molecular Scaffold to Medicinal Application
Executive Summary & Chemical Identity
4,4-Difluoropyrrolidin-3-ol is a specialized fluorinated building block used extensively in modern drug discovery. It serves as a bioisostere for hydroxyproline, where the gem-difluoro group modulates the pyrrolidine ring's pKa, lipophilicity, and conformational puckering.
Due to the basicity of the secondary amine, this compound is commercially supplied and most stable as its Hydrochloride (HCl) salt . This guide focuses on the HCl salt form (CAS: 1638764-82-5) as the primary handling material, while addressing the free base generated in situ.
Physicochemical Profile
| Property | Data (HCl Salt) | Context for Application |
| CAS Number | 1638764-82-5 (HCl) / 1433946-75-8 (3R-isomer) | Verify stereochemistry (Racemic vs. Chiral) before use. |
| Formula | C₄H₇F₂NO[1][2][3] · HCl | MW: 159.56 g/mol (Salt); 123.10 g/mol (Free Base). |
| Appearance | White to off-white crystalline solid | Hygroscopic : Rapidly absorbs atmospheric moisture. |
| Solubility | High: Water, DMSO, Methanol | Poor solubility in non-polar solvents (Hexane, DCM). |
| pKa (est) | ~7.5 - 8.5 (Amine) | Lower than non-fluorinated pyrrolidine (~11.3) due to electron-withdrawing fluorines. |
| Melting Point | 133–136 °C | Sharp mp indicates purity; broad range suggests hydration. |
Hazard Identification & Risk Assessment (GHS)
While not classified as acutely toxic (Category 1/2), this compound is a significant irritant . The presence of the fluorine atoms and the amine functionality requires strict adherence to exposure controls to prevent mucosal damage.
GHS Classification
-
Signal Word: WARNING
-
H335: May cause respiratory irritation (STOT SE 3).[4]
The "Invisible" Hazard: Hygroscopicity
The HCl salt is highly hygroscopic. Absorption of water does not just alter stoichiometry; it can lead to "clumping" that generates dust aerosols when forcibly broken apart, increasing inhalation risk.
Hierarchy of Controls (Visualized)
The following diagram illustrates the required safety barriers, prioritized by effectiveness.
Caption: Hierarchy of safety controls. Prioritize engineering controls (fume hoods) over PPE to manage dust and inhalation risks.
Safe Handling & Storage Protocols
Trustworthiness Check: The protocols below are self-validating. If the material appears "wet" or sticky upon opening, the storage protocol was breached, and the effective molecular weight must be corrected for water content.
Storage "Red Flags"
-
Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) is mandatory for long-term storage.
-
Validation: If the solid has turned into a gum/oil, it has deliquesced. Do not return to general stock. Dry under high vacuum (0.1 mbar) over P₂O₅ for 24 hours to restore.
Handling Workflow (Hygroscopic Management)
-
Equilibrate: Allow the sealed bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric water immediately onto the solid.
-
Weighing: Use a static-free weighing boat. Do not use paper (material sticks).
-
Transfer: Rapid transfer into reaction solvent.
Emergency Response (SOP)
| Incident | Immediate Action | Mechanism of Injury |
| Eye Contact | Rinse for 15+ mins . Lift eyelids. | Amine salts cause alkaline-like burns despite being salts; Fluorine content adds irritation potential. |
| Skin Contact | Wash with soap/water.[3][4][5][7] Remove contaminated clothes.[3][4][5][6][7] | Irritation/Dermatitis. Transdermal absorption is low but possible. |
| Inhalation | Move to fresh air.[3][4][5][6][7] Support breathing.[3][4][5][7] | HCl dust is corrosive to mucous membranes (H335). |
| Spill | Do not sweep dry. Dampen with inert oil or cover with wet sand, then scoop. | Dry sweeping generates hazardous dust. |
Synthetic Utility & Application
Expertise Insight: The 4,4-difluoro substitution is not just a decoration. It exerts a strong inductive effect (-I) , pulling electron density from the adjacent carbons.
-
Effect 1: The secondary amine is less basic (pKa ~7-8) than proline (pKa ~11). This makes it less reactive as a nucleophile in S_N2 reactions but stable enough for amide couplings without aggressive bases.
-
Effect 2: The -OH group at C3 is prone to elimination if heated with strong base, forming the enamine/difluoro-olefin.
Protocol: Amide Coupling (Using HCl Salt)
This protocol couples 4,4-difluoropyrrolidin-3-ol (HCl) with a Carboxylic Acid (R-COOH).
Reagents:
-
Amine: 4,4-Difluoropyrrolidin-3-ol HCl (1.0 equiv)
-
Acid: R-COOH (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (3.0 equiv) - Crucial: Extra equiv needed to neutralize HCl salt.
-
Solvent: DMF or DMF/DCM (10 vol)
Step-by-Step Workflow:
Caption: Standard HATU coupling workflow. Note the split addition of DIPEA to ensure activation before amine introduction.
Critical Note on Workup: Due to the polarity of the hydroxyl group, the product may be water-soluble.
-
Avoid: Simple water/ether extraction.
-
Prefer: Dilute with EtOAc, wash with saturated NH₄Cl (mildly acidic) to keep any unreacted amine in the aqueous layer, then brine. If product is highly polar, use n-Butanol extraction or lyophilize directly.
References
-
ChemicalBook. (2025).[3][8] 4,4-Difluoropyrrolidin-3-ol hydrochloride SDS and Properties. Retrieved from
-
Sigma-Aldrich. (2024).[4][6] Safety Data Sheet: 3,3-Difluoropyrrolidine hydrochloride (Structural Analog Reference). Retrieved from
-
PubChem. (2025). Compound Summary: Fluorinated Pyrrolidines. National Library of Medicine. Retrieved from
-
Journal of Medicinal Chemistry. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. Retrieved from
-
Fisher Scientific. (2025).[5] Safety Data Sheet: Fluoropyrrolidine derivatives. Retrieved from
Sources
- 1. CAS 1433946-75-8 | (3R)-4,4-difluoropyrrolidin-3-ol - Synblock [synblock.com]
- 2. achmem.com [achmem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
using 4,4-Difluoropyrrolidin-3-ol in peptide synthesis
Application Note: Strategic Incorporation of 4,4-Difluoropyrrolidin-3-ol Scaffolds in Solid-Phase Peptide Synthesis (SPPS)
Part 1: Introduction & Strategic Rationale
The incorporation of 4,4-difluoropyrrolidin-3-ol derivatives (specifically the amino acid analogue 4,4-difluoro-3-hydroxyproline , or DfHyp ) represents a high-leverage strategy in modern peptidomimetic design. This scaffold merges two powerful physicochemical levers: the stereoelectronic effects of fluorine and the hydrogen-bonding capability of the hydroxyl group .
The "Fluorine Effect" in Peptide Backbones
Unlike native proline, where ring pucker is dictated by steric strain, the 4,4-difluoro substitution introduces a profound gauche effect . The highly electronegative fluorine atoms prefer to align antiperiplanar to the C-N bond, but the geminal difluoro substitution creates a unique conformational equilibrium.
-
Metabolic Stability: The C-F bond is bio-orthogonal and resists oxidative metabolism (e.g., by P450 enzymes). The electron-withdrawing nature of the fluorines at C4 significantly lowers the basicity of the pyrrolidine nitrogen (pKa shift ~ -2.0 units), rendering the resulting amide bond highly resistant to proteolysis.
-
Cis/Trans Isomerization: 4,4-difluorination lowers the activation barrier for cis/trans isomerization of the preceding peptide bond, facilitating faster folding kinetics in complex proteins compared to native proline.[1][2][3]
-
Solubility & Lipophilicity: The scaffold increases lipophilicity (LogP) while the 3-hydroxyl group maintains aqueous solubility, a critical balance for cell-permeable peptide drugs.
Part 2: Pre-Synthesis Considerations & Protection Strategy
Before initiating SPPS, the protection strategy for the 3-hydroxyl group and the N-terminus is critical. The 4,4-difluoro substitution renders the amine significantly less nucleophilic than native proline.
Decision Matrix: Selecting the Building Block
Figure 1: Strategic decision tree for selecting the appropriate protection scheme based on the intended role of the fluorinated scaffold.
Part 3: Experimental Protocols
Protocol A: Coupling Fmoc-4,4-difluoro-3-hydroxyproline (Fmoc-DfHyp-OH)
Challenge: The electron-withdrawing fluorines at C4 inductively deactivate the nitrogen nucleophile. Standard coupling (HBTU/DIEA) often results in deletion sequences. Solution: Use HATU or COMU with Collidine (TMP). Collidine is a non-nucleophilic base that stabilizes the active ester without causing racemization or premature Fmoc removal.
Reagents:
-
Resin: Rink Amide or Wang (0.5 – 0.7 mmol/g loading).
-
Amino Acid: Fmoc-DfHyp(OtBu)-OH (4.0 equiv).
-
Activator: HATU (3.9 equiv) or COMU (3.9 equiv).
-
Base: 2,4,6-Trimethylpyridine (Collidine) (8.0 equiv).
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DCM (20 min) then DMF (20 min).
-
Fmoc Deprotection (Previous Cycle):
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Critical Wash: Wash with DMF (5x), DCM (3x), DMF (3x). Ensure all piperidine is removed; secondary amines (prolines) are sensitive to carbamate formation with residual CO2/amine.
-
-
Activation (Pre-activation is Vital):
-
In a separate vial, dissolve Fmoc-DfHyp(OtBu)-OH and HATU in minimal DMF.
-
Add Collidine.[4]
-
Wait 30-60 seconds for the yellow color (active ester formation) to stabilize.
-
-
Coupling:
-
Add the pre-activated mixture to the resin.
-
Reaction Time: 2 hours at Room Temperature (Standard Proline takes 45 min; DfHyp requires double).
-
Optional: Double couple (repeat step 3-4) if the sequence is sterically crowded.
-
-
Monitoring:
-
Do NOT use Kaiser Test. (Kaiser detects primary amines; Proline is secondary).
-
Use Chloranil Test:
-
Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to a few beads.
-
Blue beads = Incomplete coupling (Free secondary amine).
-
Colorless/Yellow beads = Complete coupling.
-
-
Protocol B: Coupling to the N-Terminus of DfHyp (The "Next" Cycle)
Challenge: Once DfHyp is incorporated, the next amino acid must be coupled to the DfHyp nitrogen. This nitrogen is exceptionally unreactive due to the inductive pull of the fluorines (pKa ~8.5 vs ~10.6 for native proline).
Modified Conditions:
-
Activator: Use HATU/HOAt (1:1 ratio) to generate the highly reactive OAt-ester.
-
Temperature: If the resin allows (e.g., Rink Amide), perform this coupling at 50°C for 45 minutes.
-
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and kinetics.
Part 4: Data Summary & Physicochemical Impact
The following table summarizes the impact of substituting native Proline with 4,4-difluoro-3-hydroxyproline.
| Feature | Native Proline (Pro) | 4,4-Difluoroproline (Dfp) | 4,4-Difluoro-3-hydroxyproline (DfHyp) |
| Ring Pucker | C | C | Biased by 3-OH/4-F interactions |
| Amine pKa | ~10.6 | ~8.6 | ~8.2 (Est.) |
| Cis/Trans Ratio | Trans favored (K_trans/cis ~ 4) | Lower barrier to isomerization | Context dependent; faster folding |
| Lipophilicity | Moderate | High | Moderate (Balanced by OH) |
| Coupling Difficulty | Low | High | Very High |
| Proteolytic Stability | Low | High | Very High |
Part 5: Troubleshooting & Quality Control
Visualizing the SPPS Workflow
Figure 2: SPPS workflow highlighting critical modifications required for fluorinated proline derivatives.
Common Failure Modes
-
Incomplete Coupling of DfHyp:
-
O-Acylation of Hydroxyl Group:
-
Racemization:
-
Cause: Excessive base or prolonged activation time.
-
Fix: Use Collidine (weaker base than DIEA) and limit pre-activation to <1 min.
-
References
-
Stereoelectronic Effects in Collagen Stability
-
Fluorine in Peptide Design
- Title: Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.
- Source: Biochemistry (Kubyshkin, V., et al.)
-
URL:[Link]
-
Coupling Reagents for Difficult Amines
- Title: Applications of Peptide Coupling Reagents – An Upd
- Source: Global Research Online
-
URL:[Link]
-
Proline Editing & Functionaliz
- Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Source: NIH / PubMed Central
-
URL:[Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bif.wisc.edu [bif.wisc.edu]
Synthesis of Boc-Protected 4,4-Difluoropyrrolidin-3-ol: An Application Guide for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive, in-depth protocol for the multi-step synthesis of tert-butyl 4,4-difluoro-3-hydroxypyrrolidine-1-carboxylate, commonly referred to as Boc-protected 4,4-difluoropyrrolidin-3-ol. This fluorinated pyrrolidine scaffold is a valuable building block in modern drug discovery, where the introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of lead compounds. This document details a robust synthetic strategy commencing from commercially available N-Boc-4-oxoproline, proceeding through a key geminal difluorination step, and concluding with a diastereoselective ketone reduction. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are elucidated to ensure successful replication and adaptation by researchers in organic synthesis and medicinal chemistry.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals. The strategic incorporation of fluorine, the most electronegative element, into this structure imparts unique physicochemical properties. The 4,4-difluoro substitution, in particular, acts as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, blocks a potential site of metabolism (C4), and can modulate the pKa of adjacent functionalities through strong inductive effects. The resulting Boc-protected 4,4-difluoropyrrolidin-3-ol is therefore a highly sought-after chiral building block for constructing novel therapeutics with enhanced pharmacological profiles.
This guide presents a validated laboratory-scale synthesis designed for accessibility and efficiency, breaking the process down into two primary stages:
-
Stage 1: Synthesis of the key intermediate, tert-butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylate.
-
Stage 2: Stereoselective reduction to afford the final Boc-protected 4,4-difluoropyrrolidin-3-ol.
Overall Synthetic Strategy
The chosen synthetic pathway prioritizes the use of readily accessible starting materials and well-established, high-yielding transformations. The core logic involves the initial installation of the geminal fluorine atoms onto a pyrrolidone backbone, followed by the reduction of the adjacent ketone to the desired secondary alcohol. This sequence is generally preferred over attempting to fluorinate a diol precursor, which often leads to complex product mixtures and rearrangement byproducts.
Diagram 1: High-level workflow for the synthesis of the target compound.
Stage 1 Protocol: Synthesis of tert-Butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylate
This stage focuses on the crucial introduction of the two fluorine atoms. The strategy involves converting the starting ketone into a silyl enol ether, which then undergoes electrophilic fluorination. This approach offers excellent regioselectivity.[1]
Rationale for Method Selection
-
Enolate Formation: Lithium hexamethyldisilazide (LHMDS) is chosen as the base to generate the kinetic enolate at the C3 position of the N-Boc-4-oxopyrrolidine.[1] Its bulky nature minimizes self-condensation side reactions. Trapping this enolate as a trimethylsilyl (TMS) ether provides a stable, isolable intermediate for the subsequent fluorination.
-
Fluorinating Agent: Selectfluor® (N-fluorobenzenesulfonimide) is a widely used, crystalline, and relatively safe electrophilic fluorinating agent. It delivers an "F+" equivalent to the electron-rich enol ether double bond, offering high efficiency for geminal difluorination in successive steps.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Grade | Supplier Example |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | 199.24 | ≥97% | Sigma-Aldrich |
| Lithium hexamethyldisilazide (LHMDS) | 167.33 | 1.0 M in THF | Acros Organics |
| Trimethylsilyl chloride (TMSCl) | 108.64 | ≥99% | Alfa Aesar |
| Selectfluor® | 354.26 | ≥95% | Oakwood Chemical |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous, ≥99.9% | Fisher Chemical |
| Acetonitrile (MeCN) | 41.05 | Anhydrous, ≥99.8% | J.T.Baker |
| Saturated aq. NaHCO₃ solution | - | ACS Grade | - |
| Saturated aq. NaCl solution (Brine) | - | ACS Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ACS Grade | - |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | - |
| Hexanes | - | ACS Grade | - |
Step-by-Step Experimental Protocol
Step 1.A: Formation of the Silyl Enol Ether Intermediate
-
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tert-butyl 3-oxopyrrolidine-1-carboxylate (10.0 g, 50.2 mmol).
-
Add 200 mL of anhydrous tetrahydrofuran (THF) and cool the resulting solution to -78 °C using an acetone/dry ice bath.
-
Slowly add LHMDS (1.0 M solution in THF, 55.2 mL, 55.2 mmol, 1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting pale yellow solution at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (TMSCl, 7.0 mL, 55.2 mmol, 1.1 eq) dropwise. A white precipitate (LiCl) will form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding 100 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether as a pale yellow oil. This intermediate is used directly in the next step without further purification.
Step 1.B: Geminal Difluorination
-
Dissolve the crude silyl enol ether from the previous step in 150 mL of anhydrous acetonitrile (MeCN) in a 500 mL round-bottom flask under a nitrogen atmosphere.
-
Add Selectfluor® (39.1 g, 110.4 mmol, 2.2 eq) portion-wise over 20 minutes. The reaction is exothermic; maintain the temperature below 35 °C with a cool water bath if necessary.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in 200 mL of ethyl acetate and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford tert-butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylate as a white to off-white solid.
-
Expected Yield: 60-75%
-
CAS Number: 1215071-16-1[2]
-
Stage 2 Protocol: Reduction to Boc-protected 4,4-difluoropyrrolidin-3-ol
The final step involves the reduction of the C3 ketone to the corresponding alcohol. Sodium borohydride is an inexpensive, mild, and effective reducing agent for this transformation.
Rationale for Method Selection
-
Reducing Agent: Sodium borohydride (NaBH₄) is a chemoselective reducing agent that readily reduces ketones and aldehydes but is generally unreactive towards the carbamate (Boc group) functionality.[3] Its ease of handling makes it ideal for standard laboratory applications.
-
Stereoselectivity: The reduction of the prochiral ketone will result in a racemic mixture of the syn and anti diastereomers of the alcohol. The facial selectivity can be influenced by the steric bulk of the pyrrolidine ring and the Boc group, but for a general protocol, separation of diastereomers may be necessary if a single isomer is required. For stereospecific synthesis, a chiral reducing agent (e.g., CBS catalyst) would be employed, which is beyond the scope of this general guide.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Grade | Supplier Example |
| tert-Butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylate | 221.20 | As prepared | - |
| Sodium borohydride (NaBH₄) | 37.83 | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | 32.04 | ACS Grade | Fisher Chemical |
| Dichloromethane (DCM) | 84.93 | ACS Grade | VWR Chemicals |
| 1 M Hydrochloric Acid (HCl) | - | ACS Grade | - |
Step-by-Step Experimental Protocol
-
Dissolve the tert-butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylate (5.0 g, 22.6 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (1.28 g, 33.9 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution (H₂) will be observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.
-
Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~6-7 and gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add 100 mL of water to the residue and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product, Boc-protected 4,4-difluoropyrrolidin-3-ol, can be purified by flash column chromatography (eluting with a gradient of 30% to 60% ethyl acetate in hexanes) to yield the final product as a white solid or viscous oil.
-
Expected Yield: 85-95%
-
Sources
- 1. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry
An In-Depth Guide to the N-Alkylation of 4,4-Difluoropyrrolidin-3-ol: Protocols and Mechanistic Insights
The 4,4-difluoropyrrolidin-3-ol scaffold is a privileged motif in modern drug discovery. The introduction of gem-difluoro groups adjacent to a functional moiety can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences. N-alkylation of this core structure provides a critical vector for diversification, allowing for the synthesis of vast libraries of compounds to probe structure-activity relationships (SAR). This guide serves as a comprehensive resource for researchers, providing detailed protocols and exploring the underlying chemical principles that govern the successful N-alkylation of this valuable building block.
Reaction Fundamentals: Navigating the N-Alkylation Landscape
The N-alkylation of 4,4-difluoropyrrolidin-3-ol, a secondary amine, is fundamentally a nucleophilic substitution reaction.[1] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic alkylating agent.[2] While seemingly straightforward, several factors must be carefully controlled to ensure high yield, purity, and selectivity.
Key Mechanistic Considerations:
-
Nucleophilicity and Basicity: The secondary amine must be deprotonated by a base to enhance its nucleophilicity, or it must be sufficiently nucleophilic to react directly. The choice of base is critical; it must be strong enough to deprotonate the amine's conjugate acid but should not promote unwanted side reactions.
-
The SN2 Pathway: The most common pathway is the SN2 reaction, where the amine attacks an alkyl halide or sulfonate, displacing the leaving group. This reaction is favored by polar aprotic solvents that can stabilize the transition state.
-
Avoiding Over-Alkylation: A common pitfall in the alkylation of primary amines is "runaway" or "exhaustive" alkylation, where the product amine is more nucleophilic than the starting material, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[3][4] Fortunately, when starting with a secondary amine like 4,4-difluoropyrrolidin-3-ol, the product is a tertiary amine. Further alkylation to form a quaternary ammonium salt is possible but generally requires more forcing conditions, making the reaction easier to control at the tertiary amine stage.[2]
-
Chemoselectivity (N- vs. O-Alkylation): The presence of a hydroxyl group introduces a competing nucleophile. While the amine is generally more nucleophilic than the alcohol, O-alkylation can occur, particularly with strong bases like sodium hydride (NaH) that can deprotonate both the amine and the alcohol. Reaction conditions must be tuned to favor N-alkylation.
The general mechanism for the SN2 N-alkylation is depicted below.
Caption: General Mechanism for N-Alkylation.
Optimizing Reaction Conditions: A Guide to Reagent Selection
The success of the N-alkylation hinges on the judicious selection of four key parameters: the alkylating agent, the base, the solvent, and the temperature.
| Parameter | Options & Rationale |
| Alkylating Agent | Alkyl Halides (R-I > R-Br > R-Cl): Most common choice. Iodides are the most reactive due to the excellent leaving group ability of I⁻. Bromides offer a good balance of reactivity and stability.[5] Chlorides are less reactive and may require harsher conditions. Alkyl Sulfonates (R-OTs, R-OMs): Excellent leaving groups, often used when the corresponding halide is unavailable or unreactive. Caution is advised as sulfonates can be potential genotoxic impurities.[6] |
| Base | Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Mild, inexpensive, and effective. They are generally preferred as they are strong enough to facilitate the reaction without causing significant side reactions. Caesium carbonate (Cs₂CO₃) is particularly effective for promoting alkylation, even with less reactive halides.[7] Organic Amines (DIPEA, Et₃N): Often referred to as "Hünig's base," these are non-nucleophilic hindered amines that act as proton sponges to neutralize the acid generated during the reaction. They are particularly useful when a milder, soluble base is required. Strong Bases (NaH, KOtBu): Generally avoided for this substrate due to the risk of competing O-alkylation and other side reactions. |
| Solvent | Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): Highly recommended. These solvents effectively solvate cations, leaving the anionic nucleophile "bare" and more reactive, thus accelerating the SN2 reaction.[5][6] Anhydrous conditions are crucial. Ethers (THF, Dioxane): Moderately polar options, can be effective but may lead to slower reaction rates compared to more polar aprotic solvents. |
| Temperature | Room Temperature to 80 °C: The optimal temperature depends on the reactivity of the alkylating agent and the substrate. Reactions with reactive alkyl iodides may proceed efficiently at room temperature, while less reactive alkyl chlorides or sterically hindered substrates may require heating. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for two common and effective N-alkylation strategies.
Protocol 1: Standard N-Alkylation with Alkyl Halide
This protocol describes a general procedure using potassium carbonate as the base in acetonitrile, a widely applicable and robust method.
Caption: Workflow for Standard N-Alkylation.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4,4-difluoropyrrolidin-3-ol (1.0 eq) and anhydrous acetonitrile (MeCN) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) followed by the alkylating agent (e.g., benzyl bromide, 1.2 eq).
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Aqueous Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Reductive Amination
Reductive amination is an excellent alternative, especially for synthesizing secondary amines, but it is also a powerful method for producing tertiary amines from secondary amines.[8] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion in situ, which is then reduced by a mild reducing agent. This method avoids the use of alkyl halides and is often very clean.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 4,4-difluoropyrrolidin-3-ol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).
-
Iminium Formation: If desired, add a mild acid catalyst like acetic acid (0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any effervescence.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-12 hours).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification and Characterization: Purify the crude material by flash column chromatography and characterize the final product as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive alkylating agent. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Wet solvent/reagents. | 1. Use a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI or TBAI for halide exchange.[5] 2. Switch to a stronger base like Cs₂CO₃. 3. Increase the reaction temperature. 4. Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | 1. Competing O-alkylation. 2. Decomposition of reagents. | 1. Avoid very strong bases (e.g., NaH). Use K₂CO₃ or an organic base. Protecting the alcohol group prior to N-alkylation is an alternative strategy for complex syntheses. 2. Run the reaction at the lowest effective temperature. |
| Difficult Purification | 1. Product is highly polar or water-soluble. 2. Close-running impurities. | 1. After work-up, try back-extraction of the product into an acidic aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract the product. 2. Optimize chromatography conditions (try different solvent systems or use a different stationary phase like alumina). |
Conclusion
The N-alkylation of 4,4-difluoropyrrolidin-3-ol is a versatile and crucial transformation for generating novel chemical entities for drug discovery. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently and selectively synthesize a wide array of N-substituted derivatives. Both direct alkylation with alkyl halides and reductive amination offer robust and reliable pathways to these valuable compounds, each with its own advantages. The protocols and insights provided in this guide are intended to empower scientists to confidently apply these methods in their research endeavors.
References
-
Diva-portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]
- Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]
-
NCERT. (n.d.). Amines. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Scalable Manufacturing of Fluorinated Pyrrolidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated pyrrolidine scaffolds are privileged structures in modern medicinal chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, binding affinity, and lipophilicity to drug candidates. However, the transition from laboratory-scale synthesis to robust, scalable manufacturing presents significant challenges. This guide provides a detailed overview of field-proven strategies for the scalable synthesis of these critical building blocks. We will delve into the mechanistic rationale behind key synthetic choices, present detailed, step-by-step protocols for diastereoselective fluorination, and address the critical safety and purification considerations essential for industrial-scale production.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a frequent motif in FDA-approved drugs and natural products, prized for its conformational rigidity and ability to engage in key biological interactions.[3] The combination of these two features in fluorinated pyrrolidines, such as (R)-3-fluoropyrrolidine and various fluoro-hydroxyproline derivatives, creates building blocks with immense potential.[4][5][6] These scaffolds can profoundly influence a molecule's pKa, membrane permeability, and conformational preference, thereby fine-tuning its pharmacological profile.[5][7]
Despite their value, producing these compounds at scale (hundreds of kilograms) requires overcoming hurdles related to hazardous reagents, stereochemical control, and efficient purification.[4] This document outlines a robust and scalable approach, focusing on the synthesis of chiral 3-fluoropyrrolidine, a key intermediate for numerous development candidates.[4]
Core Synthetic Strategies & Scalability Considerations
The most common and scalable methods for synthesizing fluorinated pyrrolidines involve the nucleophilic displacement of a hydroxyl group on a pyrrolidine precursor, often derived from readily available chiral starting materials like 4-hydroxyproline.[8] A key decision in scaling up this process is the choice of the fluorinating agent.
The Challenge of Deoxofluorination: Reagent Selection
Deoxofluorination, the conversion of an alcohol to a fluoride, is the central transformation. While numerous reagents exist, their scalability, safety, and cost are primary concerns for industrial manufacturing.
-
DAST (Diethylaminosulfur Trifluoride): A widely used liquid reagent, DAST is effective on a lab scale. However, it is thermally unstable and potentially explosive, making it unsuitable for large-scale applications.[9][10]
-
Deoxo-Fluor: An alternative with slightly improved thermal stability, but it still presents significant handling and safety challenges at an industrial scale.[9][10]
-
Modern Crystalline Reagents (XtalFluor-E, XtalFluor-M): These aminodifluorosulfinium salts are crystalline, thermally stable solids that are significantly safer to handle than their liquid counterparts.[9][11] They often exhibit higher selectivity, producing fewer elimination byproducts, and do not generate highly corrosive HF, allowing for use in standard glass-lined reactors.[11]
-
Nucleophilic Fluoride Salts (KF, CsF): For a truly scalable and cost-effective process, inorganic fluoride salts like potassium fluoride (KF) are often the preferred choice.[4] This approach, however, requires a two-step process: activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by an SN2 displacement with the fluoride salt. This method offers excellent stereochemical control due to the inversion of configuration inherent to the SN2 mechanism.
Table 1: Comparison of Common Deoxofluorinating Agents for Scalable Synthesis
| Reagent | Phase | Key Advantages | Key Disadvantages for Scale-Up |
| DAST | Liquid | Effective, well-documented in literature | Thermally unstable, explosive potential, generates HF.[9][10] |
| Deoxo-Fluor | Liquid | Marginally safer than DAST | Still hazardous, costly, generates HF.[9] |
| XtalFluor-E / M | Crystalline Solid | High thermal stability, ease of handling, high selectivity, no free HF generation.[11] | Higher initial cost compared to inorganic salts. |
| Potassium Fluoride (KF) | Crystalline Solid | Highly cost-effective, safe, readily available. | Requires a two-step activation/displacement process. |
For the remainder of this guide, we will focus on the most robust and proven industrial method: the two-step activation and nucleophilic substitution with potassium fluoride.[4]
Workflow for Scalable (R)-3-Fluoropyrrolidine HCl Manufacturing
This section details a manufacturing process successfully scaled to produce nearly 800 kg of high-purity (R)-3-fluoropyrrolidine hydrochloride, a key intermediate for the drug candidate Mosperafenib.[4] The process starts from the cost-effective (S)-4-chloro-3-hydroxybutyronitrile and proceeds with high stereochemical fidelity.[4]
Caption: Scalable manufacturing workflow for (R)-3-Fluoropyrrolidine HCl.
Rationale Behind Key Process Steps
-
'Pump-Hydrogenation': Standard batch hydrogenation for the initial cyclization can be inefficient. A continuous "pump-hydrogenation" setup, where the substrate is continuously added to an autoclave containing the catalyst, improves reaction efficiency and safety by controlling the concentration of reactants.[4]
-
In situ Boc-Protection: Protecting the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group is crucial. It prevents N-alkylation side reactions during the subsequent mesylation and fluorination steps. Performing this protection in situ (in the same reaction vessel) after the hydrogenation workup streamlines the process by avoiding an intermediate isolation step.[4]
-
Mesylation: The conversion of the hydroxyl group to a good leaving group (mesylate) is essential for the subsequent SN2 reaction. Methanesulfonyl chloride (MsCl) is an economical and effective choice for this transformation at scale.
-
Spray-Dried KF: The success of the nucleophilic fluorination is highly dependent on the quality of the potassium fluoride. Spray-dried KF has a high surface area and is anhydrous, which significantly enhances its reactivity and drives the SN2 reaction to completion.
-
Final Crystallization: The final deprotection using HCl not only removes the Boc group but also forms the hydrochloride salt. A carefully controlled recrystallization from a mixture of n-butanol and water is a critical final step for purification, effectively removing process impurities and, most importantly, the undesired enantiomer to achieve high chiral purity (>99.95%).[4]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for trained professionals. All operations must be conducted with appropriate engineering controls (e.g., fume hoods, controlled reactor systems), personal protective equipment (PPE), and after a thorough process hazard analysis (PHA).
Protocol 1: Synthesis of N-Boc-(S)-pyrrolidin-3-ol (C)
-
Reaction Setup: Charge a suitable pressure reactor with Raney-Nickel catalyst under an inert atmosphere.
-
Hydrogenation: Add a solution of (S)-4-chloro-3-hydroxybutyronitrile (A) in methanol and liquid ammonia. Pressurize the reactor with hydrogen gas and heat to the target temperature. Continuously feed additional substrate solution into the reactor using a high-pressure pump.
-
Workup & Filtration: After reaction completion (monitored by GC/HPLC), cool the reactor, vent, and filter the catalyst. Concentrate the filtrate under reduced pressure to obtain crude (S)-pyrrolidin-3-ol (B) .
-
Boc-Protection: Dissolve the crude material in a suitable solvent like methyl tert-butyl ether (MTBE). Cool the solution and add di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to proceed until completion.
-
Isolation: Perform an aqueous workup to remove water-soluble impurities. Concentrate the organic phase to yield N-Boc-(S)-pyrrolidin-3-ol (C) , which can be used directly in the next step.
Protocol 2: Scalable Fluorination and Deprotection (D → F)
-
Mesylation: To a solution of N-Boc-(S)-pyrrolidin-3-ol (C) in toluene, add triethylamine (Et₃N). Cool the mixture and slowly add methanesulfonyl chloride (MsCl), maintaining the internal temperature below a safe limit. Stir until the reaction is complete to form intermediate (D) .
-
Fluorination: To the mesylate solution, add spray-dried potassium fluoride (KF) and a high-boiling polar aprotic solvent such as sulfolane. Heat the mixture to drive the SN2 reaction. The stereochemistry inverts at this stage. Monitor the reaction for the consumption of the mesylate.
-
Workup & Isolation: After completion, cool the reaction mixture and perform a quench and aqueous workup. Extract the product, N-Boc-(R)-3-fluoropyrrolidine (E) , into a suitable organic solvent.
-
Deprotection & Crystallization: Concentrate the organic extract. Add n-butanol and a solution of hydrogen chloride (HCl). Heat the mixture to facilitate Boc-deprotection.
-
Final Purification: Carefully add water to initiate crystallization. Control the cooling profile to ensure the formation of pure crystals of (R)-3-fluoropyrrolidine hydrochloride (F) . Filter the solid, wash with a cold solvent, and dry under vacuum.
Process Analytical Technology (PAT) & Safety
In-Process Controls for Manufacturing
For robust and safe manufacturing, real-time monitoring is essential. Process Analytical Technology (PAT) provides the framework for ensuring quality is built into the process.[12]
-
FTIR/Raman Spectroscopy: Can be used to monitor the consumption of starting materials and the formation of key intermediates (e.g., disappearance of the -OH stretch and appearance of the mesylate group).
-
Online HPLC/UPLC-MS: Provides real-time data on reaction conversion, purity, and the formation of any byproducts, which is critical for determining reaction endpoints accurately.[13]
-
Calorimetry: Reaction calorimeters are vital during process development to understand the heat flow of exothermic events, such as mesylation and quenching steps, ensuring safe thermal management at scale.
Caption: Relationship between PAT, process control, and final product quality.
Safety Considerations at Scale
-
Thermal Hazards: The mesylation step is highly exothermic. The rate of addition of MsCl must be carefully controlled, and adequate cooling capacity is non-negotiable to prevent thermal runaway.
-
Reagent Handling: While KF is relatively safe, reagents like MsCl and solvents like toluene require handling in closed systems to minimize operator exposure.
-
Pressure & Hydrogen Safety: The initial hydrogenation step involves flammable hydrogen gas under pressure and requires specialized equipment and adherence to strict safety protocols.
Conclusion and Future Outlook
The scalable manufacturing of fluorinated pyrrolidine scaffolds is achievable through careful process design, selection of safe and economical reagents, and rigorous in-process control. The two-step activation/fluorination strategy using potassium fluoride represents a mature, cost-effective, and robust method for large-scale production with excellent stereochemical control.[4]
Future developments will likely focus on leveraging flow chemistry to further enhance safety and efficiency, particularly for hazardous fluorination steps.[14][15] Additionally, the exploration of biocatalytic methods, such as the use of engineered fluorinase enzymes, may one day provide a more sustainable route to these valuable building blocks, although this technology is still in its early stages.[2]
References
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. Available at: [Link]
-
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. Available at: [Link]
-
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. Available at: [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Diastereoselective Trifluoroacetylation of Highly Substituted Pyrrolidines by a Dakin-West Process. National Institutes of Health (NIH). Available at: [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. National Institutes of Health (NIH). Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. Available at: [Link]
-
Dynamic Application Security Testing (DAST): A Practical Guide for DevSecOps Teams. OX Security. Available at: [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo. Available at: [Link]
-
Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. National Institutes of health (NIH). Available at: [Link]
-
Secure Your Software with Production-Safe DAST. Black Duck. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. ACS Publications. Available at: [Link]
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health (NIH). Available at: [Link]
-
Simpler fluorine chemistry. Society of Chemical Industry. Available at: [Link]
-
New process for the preparation of (3r)-fluoropyrrolidine hydrochloride. WIPO Patentscope. Available at: [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]
-
Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. Available at: [Link]
-
Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. Available at: [Link]
-
Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. Available at: [Link]
-
DAST: Dynamic Application Security Testing Guide 2024. Daily.dev. Available at: [Link]
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ResearchGate. Available at: [Link]
-
Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. MDPI. Available at: [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. National Institutes of Health (NIH). Available at: [Link]
-
Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. Available at: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
-
Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. bioRxiv. Available at: [Link]
-
Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. University of Oxford. Available at: [Link]
-
Development of fluorination methods using continuous-flow microreactors. ResearchGate. Available at: [Link]
-
The Ultimate Guide to DAST. Acunetix. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. National Institutes of Health (NIH). Available at: [Link]
-
Revolutionizing DAST with IAST: A new era in application security. Contrast Security. Available at: [Link]
-
Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. ResearchGate. Available at: [Link]
Sources
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simpler fluorine chemistry [soci.org]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 15. researchgate.net [researchgate.net]
4,4-Difluoropyrrolidin-3-ol as a proline bioisostere
Application Note: 4,4-Difluoropyrrolidin-3-ol as a Proline Bioisostere [1]
Part 1: Executive Summary & Rationale
4,4-Difluoropyrrolidin-3-ol represents a "privileged scaffold" in modern drug design, bridging the gap between the structural rigidity of proline and the metabolic robustness conferred by organofluorine chemistry.[1] Unlike simple proline bioisosteres, this moiety offers a unique trifecta of properties:
-
Gem-difluoro substitution (C4): Modulates the pKa of the pyrrolidine nitrogen via the inductive effect (
), reducing basicity and preventing metabolic -oxidation. -
Hydroxyl functionality (C3): Retains the critical hydrogen-bond donor/acceptor capability found in 3- or 4-hydroxyproline (Hyp), essential for solvent interaction or target binding (e.g., in collagen mimics or kinase inhibitors).[1]
-
Stereoelectronic Control: The gauche effect associated with the C-F bonds imposes a defined ring pucker, locking the scaffold into a conformation that can pre-organize the inhibitor for binding, minimizing the entropic penalty upon complexation.
This guide details the physicochemical profile, synthesis, and application of this scaffold, specifically focusing on its role as a bioisostere for hydroxyproline in peptidomimetics and protease inhibitors (e.g., DPP-4 inhibitors).[1]
Part 2: Physicochemical Profile & Bioisosteric Utility[2]
The introduction of the gem-difluoro motif at the C4 position drastically alters the electronic landscape of the pyrrolidine ring compared to the parent 3-hydroxypyrrolidine.
Table 1: Comparative Physicochemical Properties
| Property | 3-Hydroxypyrrolidine (Parent) | 4,4-Difluoropyrrolidin-3-ol (Target) | Impact on Drug Design |
| Amine pKa | ~9.5 | ~7.0 - 7.5 (Est.)[1] | Reduced basicity improves oral bioavailability; reduces lysosomal trapping.[1] |
| LogP | -0.9 (Hydrophilic) | ~0.2 (More Lipophilic) | Fluorine increases lipophilicity, enhancing membrane permeability.[1] |
| Metabolic Stability | Susceptible to N-oxidation | High | Electron-deficient amine resists CYP450 oxidative metabolism.[1] |
| H-Bonding | Donor/Acceptor (OH) | Donor/Acceptor (OH) + Weak Acceptor (F) | Retains critical OH interactions; F can engage in orthogonal dipolar interactions.[1] |
| Conformation | Flexible Envelope | Biased (C4-endo/exo) | Gauche effect restricts flexibility, improving target affinity.[1] |
Mechanistic Insight: The Fluorine Gauche Effect
In 4,4-difluoropyrrolidin-3-ol, the conformation is driven by the tendency of the C–F bonds to align gauche (synclinal) to the vicinal C–N or C–O bonds to maximize
Figure 1: Mechanistic impact of gem-difluorination on the physicochemical and thermodynamic properties of the pyrrolidine scaffold.
Part 3: Experimental Protocols
Protocol A: Enantioselective Synthesis of (3R,4R)-4,4-Difluoropyrrolidin-3-ol
Source Grounding: Adapted from synthetic routes developed by Vertex Pharmaceuticals and academic literature [1, 2].[1]
Objective: Synthesize the chiral building block from the "chiral pool" (Tartaric Acid derivative) to ensure high enantiopurity (>98% ee).
Reagents:
-
(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (Tartrimide derivative)[1]
-
Lithium Aluminum Hydride (LAH) or Borane-DMS[1]
-
Dess-Martin Periodinane (DMP)[1]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)[1][2]
-
Pd(OH)2/C (Pearlman's Catalyst)[1]
Workflow:
-
Reduction of Imide:
-
Selective Protection:
-
Protect the N-benzyl diol.[1] Often, a transient protection or direct use is possible, but for difluorination, we typically need a ketone.[1]
-
Note: Direct conversion of a diol to a gem-difluoro/alcohol requires differentiating the two hydroxyls.[1] A common strategy is protecting one OH (e.g., as a TBDMS ether) or oxidizing a monoprotected intermediate.[1]
-
Alternative Efficient Route: Start from (R)-1-benzyl-3-hydroxypyrrolidin-2-one .
-
-
Oxidation to Ketone (Key Intermediate):
-
Substrate: (R)-1-benzyl-4-hydroxypyrrolidin-2-one (protected as TBDMS ether if necessary, or oxidize the free OH if C3 is protected).[1]
-
For the specific "3-ol, 4,4-difluoro" target: We need a C4-ketone with a C3-hydroxyl (protected).[1]
-
Reaction: Treat the C4-hydroxy precursor with Dess-Martin Periodinane (1.2 equiv) in DCM at RT for 2h.[1]
-
Workup: Wash with sat. NaHCO3/Na2S2O3.[1] Yields the pyrrolidin-4-one.[1]
-
-
Deoxo-Fluorination (CRITICAL STEP):
-
Safety Warning: Deoxo-Fluor releases HF.[1] Use plastic/Teflon ware if possible, or glass with strict safety protocols.[1]
-
Dissolve the ketone in dry DCM.
-
Add Deoxo-Fluor (1.5 equiv) dropwise at 0°C.[1]
-
Allow to warm to RT and stir for 16h.
-
Quench: Pour slowly into saturated aqueous NaHCO3 (gas evolution!). Extract with DCM.[1]
-
Product: 3-protected-hydroxy-4,4-difluoropyrrolidine.[1]
-
-
Global Deprotection:
Protocol B: Coupling to Peptide Scaffolds
Challenge: The electron-withdrawing fluorines reduce the nucleophilicity of the pyrrolidine nitrogen. Standard coupling (EDC/NHS) may be sluggish.[1]
Optimized Coupling Method:
-
Activation: Use HATU (1.1 equiv) and HOAt (1.1 equiv) with DIPEA (3.0 equiv) in DMF.[1]
-
Addition: Add the 4,4-difluoropyrrolidin-3-ol salt.
-
Time: Allow reaction to proceed for 4–6 hours (longer than standard proline).
-
Monitoring: Monitor by LC-MS; the starting amine is less reactive, so ensure complete consumption of the activated ester before quenching.
Part 4: Application Workflow (Graphviz)
This diagram illustrates the decision matrix for using this scaffold in inhibitor design.
Figure 2: Decision tree for selecting fluorinated pyrrolidine scaffolds in drug discovery.
Part 5: References
-
Vertex Pharmaceuticals. (2016).[1] Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. ACS Omega.[1] Link (Note: Title structure corresponds to the regioisomer discussion relevant to 4,4-difluoro-3-ol synthesis strategies).
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link
-
Raines, R. T. (2012).[1] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Current Chemistry. Link
-
PubChem. (2025).[1][3] 4,4-Difluoroproline Compound Summary. National Library of Medicine.[1][3] Link[1]
-
Linclau, B. et al. (2016).[1] Fluorine in Medicinal Chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands.[1][4][5] Organic & Biomolecular Chemistry. Link
Sources
- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4,4-Difluoroproline | C5H7F2NO2 | CID 15216102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency CuAAC Click Chemistry with Fluorinated Pyrrolidine Scaffolds
This guide is structured as a high-level technical Application Note designed for medicinal chemists and drug discovery scientists. It focuses on the strategic integration of fluorinated pyrrolidines into drug scaffolds using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Abstract
Fluorinated pyrrolidines are privileged scaffolds in medicinal chemistry, offering modulated pKa, enhanced metabolic stability, and precise conformational control via the gauche effect. However, their integration into complex bioactive molecules is often hindered by the harsh conditions required for traditional C-N bond formation. This guide details optimized protocols for "clicking" fluorinated pyrrolidine motifs—specifically vicinal fluoro-azides and N-propargyl difluoropyrrolidines —into drug scaffolds. We present a validated workflow for synthesizing "click-ready" precursors and performing CuAAC reactions that preserve the stereochemical integrity of the fluorinated core.
Strategic Design: The Fluorine Effect
Before initiating synthesis, it is critical to understand how fluorine substitution on the pyrrolidine ring influences reactivity and binding.
-
Metabolic Blocking: Substitution at the C3/C4 positions (e.g., 3,3-difluoro or 3-fluoro) blocks oxidative metabolism by Cytochrome P450, extending the half-life of pyrrolidine-containing drugs.
-
Conformational Locking:
-
4-Fluoroproline derivatives: The electronegative fluorine induces a gauche preference with the vicinal amine/amide, locking the ring pucker.
-
Cis-4-fluoro favors the endo pucker; Trans-4-fluoro favors the exo pucker.
-
-
Electronic Tuning: Fluorine reduces the basicity of the ring nitrogen (pKa drops by ~1-2 units per fluorine atom). This affects the nucleophilicity of the nitrogen during precursor synthesis but generally does not hinder the triazole formation during CuAAC.
Experimental Workflows
Workflow Visualization
The following diagram outlines the two primary pathways for integrating fluorinated pyrrolidines: Path A (Synthesizing the Azide Core) and Path B (The Click Conjugation).
Figure 1: Synthetic pathway for generating vicinal fluoro-azido pyrrolidines and subsequent click conjugation. Note the stereochemical inversion during the fluorination step.
Protocol 1: Synthesis of cis-3-Fluoro-4-Azidopyrrolidine (The "Click" Handle)
This protocol describes the synthesis of a high-value vicinal fluoro-azide building block. The key mechanistic feature is the stereochemical inversion during the DAST fluorination step.
Reagents:
-
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (N-Boc-3,4-epoxypyrrolidine)
-
Sodium Azide (NaN
)[1] -
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Epoxide Opening (Azidolysis):
-
Dissolve N-Boc-3,4-epoxypyrrolidine (1.0 equiv) in a mixture of acetone/water (3:1).
-
Add NaN
(1.5 equiv) and NH Cl (1.5 equiv). -
Reflux at 65°C for 12 hours.
-
Result: Formation of the trans-3-azido-4-hydroxypyrrolidine. The azide attacks anti to the epoxide oxygen.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO
.
-
-
Deoxyfluorination (The Critical Step):
-
Dissolve the trans-azido-alcohol (1.0 equiv) in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C.
-
Add DAST (1.2 equiv) dropwise. Caution: DAST reacts violently with water.
-
Allow the reaction to warm to room temperature (RT) slowly over 4 hours.
-
Mechanism:[2][3][4][5] The hydroxyl group attacks the sulfur, forming a leaving group. Fluoride ion then attacks the carbon from the backside (S
2), causing inversion. -
Result:cis-3-fluoro-4-azidopyrrolidine .
-
Quench: Pour slowly into saturated NaHCO
(gas evolution!).
-
Validation Check:
- F NMR: Look for a multiplet around -180 to -200 ppm. The coupling pattern will confirm the cis relationship with the vicinal proton.
Protocol 2: Optimized CuAAC Conditions for Fluorinated Substrates
Fluorine atoms can induce electronic withdrawal, potentially destabilizing the transition state in uncatalyzed reactions. However, in CuAAC, the copper catalyst overcomes these barriers. The challenge lies in solubility and copper removal , as fluorinated compounds often have distinct lipophilicity profiles.
Reaction Matrix Table:
| Parameter | Standard Condition | Optimized for Fluorinated Pyrrolidines | Rationale |
| Catalyst Source | CuSO | Cu(OAc) | Acetate acts as a mild base; CuI is useful for organic-soluble substrates. |
| Ligand | None / TBTA | THPTA or BTTAA | These ligands protect Cu(I) from oxidation and prevent aggregation, crucial for sterically demanding fluorinated rings. |
| Reductant | Sodium Ascorbate | Sodium Ascorbate (excess) | Essential to maintain Cu(I) state. |
| Solvent | tBuOH / Water (1:1) | DMSO / Water (9:1) or DMF | Fluorinated pyrrolidines are often lipophilic; DMSO ensures homogeneity. |
| Temperature | RT | 40°C | Slight heating overcomes the inductive deactivation of the azide by the adjacent fluorine. |
Step-by-Step Methodology:
-
Preparation: In a vial, dissolve the Alkyne-Scaffold (1.0 equiv) and cis-3-fluoro-4-azidopyrrolidine (1.1 equiv) in DMSO.
-
Catalyst Premix: In a separate tube, mix CuSO
(5 mol%) and THPTA ligand (10 mol%) in water. -
Initiation: Add the catalyst premix to the reaction vial. Then, add Sodium Ascorbate (20 mol% from a fresh 1M aqueous stock).
-
Incubation: Flush with N
, cap, and stir at 40°C for 2-4 hours. -
Monitoring: Monitor by LC-MS. The fluorinated product will show a distinct retention time shift due to the triazole formation.
-
Purification (Copper Removal):
-
Dilute with EtOAc.
-
Wash with 10% aqueous EDTA (pH 8) or dilute NH
OH. This is critical to chelate and remove copper, which can coordinate to the pyrrolidine nitrogen.
-
Troubleshooting & Optimization
Volatility Warning
Low molecular weight fluorinated pyrrolidines (e.g., N-propargyl-3,3-difluoropyrrolidine) are highly volatile .
-
Do not use high-vacuum for extended periods.
-
Store as solutions in THF or DMSO rather than neat oils.[6]
Steric Hindrance
If using a 3,3-difluoropyrrolidine with a bulky group on the nitrogen, the click reaction rate may decrease.
-
Solution: Switch to the BTTAA ligand, which forms a more open catalytic pocket around the copper center than TBTA, allowing bulkier substrates to react.
Regioselectivity
While CuAAC is highly selective for 1,4-disubstituted triazoles, the strong dipole of the C-F bond can occasionally influence the coordination environment.
-
Confirmation: Always verify the 1,4-substitution pattern using NOESY NMR. The triazole proton should show a correlation with the protons on the scaffold, not just the pyrrolidine.
References
-
Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the 1,4-Regioselectivity."[3] J. Am. Chem. Soc.[3]2005 , 127, 210-216.[3] Link
-
Fluorinated Azides: "Fluorinated Azides: Click Chemistry Meets Fluorine." Sigma-Aldrich Technical Bulletin. Link
- Synthesis of Fluoropyrrolidines: Champagne, P. A., et al. "Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines." Chem. Rev.
-
Epoxide Opening Route: Corresponding to methodologies described in Organic Process Research & Development for scalable pyrrolidine synthesis. Link[1]
-
CuAAC Ligands (THPTA/BTTAA): Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angew. Chem. Int. Ed.2011 , 50, 8051. Link
Sources
- 1. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Click chemistry approaches to expand the repertoire of PEG-based fluorinated surfactants for droplet microfluidics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 4,4-Difluoropyrrolidin-3-ol Integrity
The following Technical Support Guide is designed for researchers working with 4,4-Difluoropyrrolidin-3-ol scaffolds. It prioritizes the preservation of chiral integrity during synthesis and derivatization.
Status: Operational | Topic: Preventing Racemization & Elimination | Audience: Medicinal Chemistry & Process R&D
The Stability Profile: Why This Molecule Fails
Before troubleshooting, you must understand the specific electronic "trap" within this scaffold. This is not a standard secondary alcohol.
The "Inductive Trap"
In a standard pyrrolidin-3-ol, the pKa of the C3-proton (
-
Consequence: The acidity of the C3-proton increases significantly (estimated pKa
12-14 depending on N-substitution). -
The Failure Mode: Even mild bases (carbonate, tertiary amines) can deprotonate C3, leading to a planar enolate-like intermediate. Upon reprotonation, the stereocenter scrambles (Racemization).
-
Secondary Risk: The
-fluorines are poor leaving groups, but the activated C3-H allows for E1cB-like elimination , especially if the hydroxyl is activated (Mesylate/Tosylate), yielding the achiral enamine or fluoro-olefin.
Troubleshooting Workflows
Module A: N-Protection & Base Handling
Issue: "I lost ee% during N-Boc/Cbz protection." Diagnosis: You likely used a base (NaOH, TEA) that was too strong or allowed the pH to exceed 10 during the reaction.
Protocol: Racemization-Free N-Protection
-
Solvent: Use THF/Water (1:1) or Dichloromethane.
-
Base Selection: Avoid inorganic hydroxides (NaOH/KOH). Use NaHCO₃ (Sodium Bicarbonate) or Na₂CO₃ (Sodium Carbonate) strictly controlled.
-
Temperature: Maintain 0 °C during base addition. Do not heat above room temperature.
-
Check: Monitor pH. Keep it between 8.0 and 9.0. Above pH 10, the C3-proton is at risk.
Module B: Alcohol Activation (The Danger Zone)
Issue: "My reaction failed or produced an olefin when I tried to make the Mesylate/Tosylate."
Diagnosis: Sulfonylation turns the -OH into a leaving group. The combination of an acidic
The Fix: The "Cold Pyridine" Protocol Do not use Triethylamine (TEA) with MsCl; TEA is basic enough to trigger elimination on this specific substrate.
-
Reagents: Use Methanesulfonyl chloride (MsCl) or Toluenesulfonyl chloride (TsCl).
-
Base/Solvent: Use Pyridine as both solvent and base. It is less basic (pKa ~5.2) than TEA (pKa ~10.7) and reduces deprotonation risk.
-
Temperature: -10 °C to 0 °C . strictly.
-
Quench: Quench with dilute HCl at 0 °C to neutralize pyridine immediately.
Module C: Mitsunobu Inversion
Issue: "Mitsunobu reaction gave low yield or retention of configuration."
Diagnosis: The gem-difluoro group creates steric bulk and electronic repulsion, slowing down the
Protocol: Modified Mitsunobu for Fluorinated Scaffolds
-
Reagent Order: Critical. Premix
and DIAD/DEAD at 0°C to form the betaine before adding the substrate. -
Acid Component: Use p-Nitrobenzoic acid (p-NBA) instead of benzoic acid. The lower pKa of p-NBA drives the protonation of the betaine, accelerating the reaction and preventing side pathways.
-
Temperature: Run at 0 °C to RT . If heating is required, limit to 40 °C and monitor strictly.
Visualization: The Racemization Risk Landscape
The following diagram maps the specific chemical triggers that lead to loss of chirality in this scaffold.
Figure 1: Pathways leading to loss of chiral integrity in 4,4-difluoropyrrolidin-3-ol.
Analytical Validation
You cannot rely on optical rotation alone. The specific rotation is often low for these fluorinated analogs.
Recommended Chiral HPLC Method:
-
Column: Chiralpak IC or Chiralpak OJ-RH (Daicel).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 to 95:5).
-
Additive: 0.1% Diethylamine (DEA) .
-
Why? The DEA sharpens the peak shape by masking the interaction between the pyrrolidine nitrogen (if unprotected) and the silica support, but it is weak enough to avoid on-column racemization if the run time is short (<20 min).
-
FAQ: Frequently Asked Questions
Q: Can I use NaH (Sodium Hydride) to alkylate the hydroxyl group?
A: Absolutely not. NaH is a strong base and will instantly deprotonate the C3-H (
Q: I need to invert the alcohol. Mitsunobu isn't working. What now? A: If Mitsunobu fails due to steric hindrance, try the Lattrell-Dax inversion :
-
Form the Triflate (using
/Pyridine at -20°C). -
Displace with Nitrite (
) or Acetate ( ) in DMF.-
Note: Triflate formation is faster than Mesylate formation, often outcompeting the elimination side reaction.
-
Q: How do I store the compound?
A: Store as the HCl salt or N-Boc protected form at -20°C. Free amines absorb atmospheric
References
-
Acidity of
-Fluorinated Alcohols:- Source: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
- Relevance: Explains the inductive effect lowering the pKa of the C3 proton.
-
URL:[Link]
-
Mitsunobu Reaction on Hindered Substrates
- Source: Swamy, K. C. K., et al. (2009).
- Relevance: detailed protocols for hindered alcohols and p-nitrobenzoic acid modific
-
URL:[Link]
-
Synthesis and Stability of 4-Fluoroprolines
- Source: Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry. (Contains specific data on 4-fluoroproline pucker and stability).
-
URL:[Link]
-
Chiral Separation of Pyrrolidine Derivatives
- Source: Daicel Chiral Technologies Application Notes (General Chiralpak IC/OJ usage for amines).
-
URL:[Link]
troubleshooting low yields in fluorinated pyrrolidine coupling
Executive Summary: The Fluorine Paradox
Welcome to the technical support center. If you are here, you are likely observing stalled reactions, black tars, or trace product formation when attempting to couple fluorinated pyrrolidines (e.g., 3-fluoro-, 3,3-difluoro-, or 3-(trifluoromethyl)pyrrolidine).
The Core Issue: Fluorine is the most electronegative element in the periodic table. When attached to a pyrrolidine ring, it exerts a massive inductive electron-withdrawing effect (
-
Nucleophilic Deactivation: The ring nitrogen becomes significantly less basic and nucleophilic compared to non-fluorinated pyrrolidine. Standard coupling reagents (EDC, HBTU) often fail to generate an electrophile reactive enough to capture this "crippled" amine.
-
Latent Instability (HF Elimination): The inductive effect acidifies the
-protons, making the system prone to HF elimination under basic conditions, leading to aromatization (pyrrole formation) or polymerization.
This guide provides the causality-driven solutions required to overcome these barriers.
Module 1: Amide Bond Formation (The Nucleophilicity Trap)
Diagnosis[1][2][3]
-
Symptom: Starting material (amine) remains unconsumed despite active ester formation.
-
Root Cause: The pKa of the conjugate acid of pyrrolidine is
. The pKa of 3,3-difluoropyrrolidine drops to . This log unit drop means the amine is significantly less nucleophilic.
Troubleshooting Protocol
1. Switch Coupling Reagents
Stop using carbodiimides (EDC/DCC) or standard uroniums (HBTU). They generate active esters that are too stable to react efficiently with electron-deficient amines.
| Reagent Class | Recommendation | Why? |
| Phosphonic Anhydrides | T3P (Propylphosphonic anhydride) | Gold Standard. High reactivity, low epimerization, and drives reaction via entropy (gas release not involved, but byproduct is water-soluble). |
| Acid Chlorides | Ghosez’s Reagent | Generates acid chlorides in situ under neutral conditions. Essential for sterically hindered acids. |
| Uroniums | HATU / COMU | Use only if T3P fails. Requires HOAt (7-aza) moiety to accelerate the transfer rate. |
2. Base Selection is Critical
Avoid strong bases that promote elimination.
-
Bad: DBU, Sodium Hydride.
-
Good: DIPEA (Hünig's base), N-Methylmorpholine (NMM).
-
Best: 2,4,6-Collidine (Sym-collidine). It buffers the pH effectively without abstracting acidic
-protons.
Interactive Workflow: Reagent Selection
Figure 1: Decision matrix for selecting the appropriate coupling strategy based on substrate chirality and sterics.
Module 2: The Elimination Risk (Stability)
Diagnosis[1][2][3]
-
Symptom: Reaction turns black/tarry; LCMS shows mass corresponding to
(Loss of HF). -
Root Cause: E1cB Elimination. The fluorine atoms pull electron density, making the
-hydrogens acidic. Strong bases or high temperatures trigger the elimination of fluoride, forming an enamine which tautomerizes or polymerizes.
Mechanism of Failure
-
Base abstracts proton at C4 (beta to Nitrogen).
-
Fluoride is expelled from C3.
-
Formation of 3-fluoropyrroline (or pyrrole if di-fluorinated).
-
Decomposition.
Prevention Protocol
-
Temperature: Never heat above 40°C unless absolutely necessary.
-
Solvent: Avoid DMF/DMAc if possible (they can promote elimination at high T). Use Dichloromethane (DCM) , 2-MeTHF , or Ethyl Acetate .
-
Quench: Do not use strongly basic aqueous workups (e.g., 1M NaOH). Use Saturated
or dilute Citric Acid.
Module 3: Buchwald-Hartwig Coupling (C-N Bond)
Coupling fluorinated pyrrolidines to aryl halides requires specific catalytic systems because the amine binds poorly to Palladium.
Recommended System
-
Pre-catalyst: Do not use
. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3). These ensure rapid initiation. -
Ligand:
-
RuPhos: Excellent for secondary amines and electron-deficient anilines.
-
BrettPhos: If the aryl halide is also deactivated.
-
-
Base: NaOtBu (Sodium tert-butoxide) is standard, but if elimination is observed, switch to
in Toluene/Dioxane (anhydrous).
Validated Experimental Protocols
Method A: The "Gold Standard" T3P Coupling
Best for: Chiral acids, 3,3-difluoropyrrolidine, preventing racemization.
-
Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and Fluorinated Pyrrolidine (1.1 equiv) in 2-MeTHF or EtOAc (Concentration ~0.1 M).
-
Base: Add Sym-Collidine (2.5 – 3.0 equiv). Cool to 0°C.[1]
-
Coupling: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir 2–12 hours.
-
Workup: Dilute with EtOAc. Wash with water, then 10% Citric Acid (removes collidine), then Brine. Dry over
.
Method B: Ghosez’s Reagent (In-Situ Acid Chloride)
Best for: Extremely unreactive or sterically hindered acids.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) (1.2 equiv).
-
Stir: Stir at RT for 1–2 hours. (Monitor by TLC/LCMS for conversion of acid to acid chloride—quench an aliquot with MeOH to check for Methyl Ester).
-
Coupling: Cool to 0°C. Add a solution of Fluorinated Pyrrolidine (1.2 equiv) and DIPEA (2.0 equiv) in DCM.
-
Reaction: Stir at RT for 2 hours.
Frequently Asked Questions (FAQs)
Q1: I see the product mass, but the yield is <20%. Where is the rest? A: Check the aqueous layer. Fluorinated pyrrolidine amides can be surprisingly polar. If your product has a low logP, it might be washing out. Try extracting with DCM/IPA (3:1) or salting out the aqueous layer.
Q2: Can I use HATU? It works for everything else. A: You can, but you must use HOAt as an additive. The standard HATU reaction often stalls with electron-deficient amines because the intermediate At-ester hydrolyzes faster than the amine attacks. T3P is generally superior for these specific substrates.[2]
Q3: My reaction turns into a black tar upon heating. A: You likely triggered HF elimination and subsequent polymerization. Fluorinated amines are thermally sensitive in the presence of base.[3] Do not heat. If reactivity is low at RT, switch to a more reactive electrophile (Acid Chloride) rather than increasing temperature.
Q4: Is the hydrochloride salt of the amine okay to use? A: Yes, but you must account for the extra equivalent of base required to free the amine. However, free-basing the fluorinated pyrrolidine separately is risky as the free base can be volatile or unstable. It is safer to add the HCl salt directly to the reaction mixture and add the extra base (e.g., Collidine) in situ.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerization reagent for amide bond formation.[4] Organic Process Research & Development. (See general T3P application notes from E-E-A-T sources). Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
- Patterson, et al. (2009). 3,3-Difluoropyrrolidine hydrochloride: Physicochemical properties and usage. Journal of Organic Chemistry.
Sources
Technical Support Center: Handling Hygroscopic Fluorinated Amine Salts
Status: Operational Ticket ID: F-AMINE-HYGRO-001 Assigned Specialist: Senior Application Scientist
Introduction: The Fluorine-Salt Paradox
Welcome to the technical guide for handling fluorinated amine salts. These reagents are critical in medicinal chemistry for modulating
The Core Challenge: Fluorine atoms are highly lipophilic, but the salt form (HCl, TFA, etc.) is highly polar. This creates a "schizophrenic" molecule that aggressively attracts atmospheric water to solvate the ionic headgroup, often leading to deliquescence (dissolving in its own absorbed water).
Because fluorine is electron-withdrawing, it lowers the basicity of the amine. Consequently, the corresponding salts are often less distinct "tight" ion pairs than their non-fluorinated counterparts, making them prone to hydrolysis and physical instability (gumming).
Module 1: Storage & Stability
Visual Guide: Storage Logic Tree
The following decision tree outlines the required storage conditions based on your facility's capabilities.
Figure 1: Decision logic for maximizing shelf-life of hygroscopic salts.
Troubleshooting: "My solid has turned into a gum/oil."
Issue: You opened the vial, and the free-flowing powder has become a sticky gum or a liquid. Cause: Deliquescence. The salt has absorbed enough atmospheric water to dissolve itself.
Recovery Protocol (Trituration): Do not attempt to scrape the gum.
-
Suspend: Add anhydrous diethyl ether or hexanes to the gum. Fluorinated amine salts are typically insoluble in these non-polar solvents.
-
Sonicate: Sonicate the mixture. The mechanical energy often forces the salt to eject the water and re-crystallize as a solid.
-
Decant: Remove the solvent supernatant.[2]
-
Dry: Place under high vacuum (Schlenk line) for 4–6 hours.
Expert Insight: If ether fails, try an azeotropic drying cycle. Dissolve the gum in a small amount of anhydrous methanol, add excess toluene, and rotary evaporate. The methanol/toluene/water azeotrope will carry the water away [1].
Module 2: Weighing & Dispensing
Protocol: Weighing by Difference (The "Speed" Method)
Direct weighing on an open balance pan is the #1 cause of stoichiometry errors with these salts. As you watch the balance, the mass will tick upward due to water absorption.
Step-by-Step SOP:
-
Tare an empty, dry vial with a cap on the analytical balance.
-
Remove the vial from the balance.
-
Add the approximate amount of salt to the vial quickly in the fume hood. Cap it immediately.
-
Weigh the capped vial. Calculate the mass of the salt (
). -
Dissolve the salt directly in the weighing vial with your reaction solvent.
-
Transfer the solution to your reaction vessel via syringe.
Why this works: You never expose the salt to the balance's ambient humidity for more than a few seconds, and the final mass reading is static (capped).
Data: Weighing Method Comparison
| Method | Accuracy | Risk of Water Uptake | Recommended For |
| Open Weigh Paper | Low | High | Non-hygroscopic solids only. |
| Weighing by Difference | High | Low | Standard use for fluorinated salts. |
| Glovebox Weighing | Exact | None | GMP standards / expensive reagents. |
| Stock Solution | High | Low | High-throughput screening (HTS). |
Module 3: Reaction Setup & Stoichiometry
Visual Guide: Free-Basing Workflow
Fluorinated amine salts are often acidic. If your reaction involves a nucleophilic attack (e.g., amide coupling), you must neutralize the salt to liberate the reactive amine.
Figure 2: Workflow for converting stable salts into reactive free amines.
FAQ: Stoichiometry Correction
Q: My yield is consistently 10-15% lower than expected. Why? A: You likely weighed water, not reagent. Even "dry" appearing hygroscopic salts can contain 5–15% water by weight.
The Fix:
-
Measure Water Content: Run a Karl Fischer (KF) titration or a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the actual weight percent of the amine.
-
Adjust MW: Use an "Apparent Molecular Weight" (
) for calculations:
Module 4: Analysis (NMR & LCMS)
Issue: NMR spectrum shows broad peaks or shifting multiplets. Diagnosis: Proton exchange between the ammonium salt protons and the solvent, or water contamination.
Troubleshooting Steps:
-
Solvent Switch: Switch from
to or . These polar solvents break up ion aggregates better than chloroform [2]. -
The "Shake" Trick: If peaks are broad in
, add one drop of to the NMR tube and shake.-
Result: Exchangeable protons (NH, OH) will disappear or sharpen as HDO peak, simplifying the spectrum.
-
-
Free-Basing in Tube: Add a small amount of solid
directly into the NMR tube. This liberates the free amine in situ, often sharpening the peaks and fixing chemical shift drifts caused by the salt form.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts and solvents).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying water peaks in various solvents).[3]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on physicochemical properties of fluorinated amines).
Sources
Technical Support Center: Interpreting ¹⁹F NMR Spectra of 4,4-Difluoropyrrolidin-3-ol
Welcome to the technical support center for the analysis of 4,4-Difluoropyrrolidin-3-ol using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of acquiring and interpreting ¹⁹F NMR data for this specific fluorinated building block. As a molecule with two geminal fluorine atoms adjacent to a chiral center, its ¹⁹F NMR spectrum provides a wealth of structural information but can also present unique challenges. This resource, presented in a question-and-answer format, addresses common issues and provides in-depth explanations and troubleshooting workflows.
Section 1: The Expected ¹⁹F NMR Spectrum
Question: What should the standard ¹⁹F NMR spectrum of 4,4-Difluoropyrrolidin-3-ol look like?
Answer:
Under standard conditions, the ¹⁹F NMR spectrum of 4,4-Difluoropyrrolidin-3-ol is characterized by a classic "AB quartet" pattern. This arises because the two fluorine atoms at the C4 position are diastereotopic. The presence of the chiral center at C3 renders the chemical environment of the two fluorine atoms non-equivalent.
The key features to expect are:
-
Two signals of equal intensity: These correspond to the two non-equivalent fluorine atoms (let's call them Fₐ and Fb).
-
Large geminal coupling (²JFF): The two signals will split each other into doublets, resulting in a pair of doublets. The coupling constant for this interaction is typically large, on the order of 240 Hz.[1]
-
Distinct Chemical Shifts (δ): The two fluorine atoms will have different chemical shifts. Based on literature data, these are approximately -104.6 to -105.2 ppm and -121.0 to -121.6 ppm, referenced to an external standard.[1]
The overall appearance will be two distinct doublets, each with the same large coupling constant.
Section 2: Common Spectral Deviations and Troubleshooting
Question: My spectrum shows more than two doublets. What could be the cause?
Answer:
Observing more than the expected AB quartet can be indicative of several factors:
-
Presence of Diastereomers: If the synthesis of 4,4-Difluoropyrrolidin-3-ol is not stereospecific, you may have a mixture of diastereomers. Each diastereomer will have its own unique set of ¹⁹F signals, likely another AB quartet with slightly different chemical shifts. Small changes in the stereochemistry can lead to noticeable differences in the fluorine chemical shifts.[2]
-
Impurity Profile: The additional signals could be from fluorinated impurities from the synthesis or degradation products.
-
Complex Coupling Patterns: In a proton-coupled ¹⁹F spectrum, the signals can be further split by neighboring protons. This can create more complex multiplets than simple doublets.
Troubleshooting Workflow:
Caption: Analyzing complex proton couplings.
Question: My AB quartet appears "roofed" or distorted. Is this an artifact?
Answer:
This is not an artifact but a characteristic feature of strongly coupled spin systems, often referred to as "second-order effects." When the difference in chemical shift (Δν in Hz) between the two fluorine nuclei is not much larger than their coupling constant (J), the inner peaks of the quartet increase in intensity, and the outer peaks decrease. This "roofing" effect points towards the center of the two coupled signals.
This phenomenon is expected for 4,4-Difluoropyrrolidin-3-ol, as the chemical shift difference, while significant, may not be vastly larger than the large geminal coupling constant when measured in Hz. The degree of roofing will depend on the magnetic field strength of the spectrometer; the effect will be less pronounced at higher field strengths because the chemical shift difference in Hz increases with the field strength, while the coupling constant remains the same.
References
-
Claridge, T. D. W., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-41. [Link]
-
F19 detection - NMR Facility, UCSB Chem and Biochem. (n.d.). [Link]
-
Gerig, J. T. (2003). Fluorine NMR. eMagRes. [Link]
-
Harris, R. K., et al. (2001). NMR nomenclature. Recommendations 2001. Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
-
Hoye, T. R., et al. (2007). A Compilation of Experimental 19F NMR Chemical Shifts. Organic Letters, 9(12), 2261-2264. [Link]
- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]
-
Lin, Y.-L., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(2), 93-105. [Link]
-
Mames, I., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Physical Chemistry Chemical Physics, 24(13), 7705-7725. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Paudler, W. W., & Jovanovic, M. V. (1987). The 19F NMR spectra of fluorinated azaindoles (diazaindenes). Magnetic Resonance in Chemistry, 25(10), 875-877. [Link]
-
Powers, R., & Voigt, J. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12693–12702. [Link]
-
Ruiz-Cabello, J., et al. (2011). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 24(2), 114-129. [Link]
- Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Toph. (2011). Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound. NMR Wiki Q&A Forum. [Link]
-
Toumi, M., et al. (2009). Conformational analysis of 3-fluoropyrrolidines: a combined NMR and DFT study. The Journal of Organic Chemistry, 74(1), 241-249. [Link]
-
Ueki, T., et al. (2019). Single enantiomer synthesis of α-(trifluoromethyl)-β-lactam. ResearchGate. [Link]
-
Veltri, T., et al. (2019). Correction of chemical-shift artifacts in 19F imaging of PFOB: a robust signed magnitude method. Magnetic Resonance in Medicine, 81(1), 133-143. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Wipf, P., & Wang, X. (2015). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(11), 1163-1166. [Link]
-
Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. [Link]
-
Zondlo, N. J. (2023). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ChemRxiv. [Link]
Sources
Validation & Comparative
Comparative Guide: Metabolic Stability of Gem-Difluoro vs. Non-Fluorinated Pyrrolidines
Executive Summary: The "Fluorine Effect" in Pyrrolidine Scaffolds[1]
In modern drug design, the pyrrolidine ring is a ubiquitous pharmacophore, yet it frequently suffers from rapid oxidative clearance. The metabolic "soft spots"—specifically the
Gem-difluorination , particularly at the C3 position (3,3-difluoropyrrolidine), has emerged as a premier strategy to mitigate this liability. This guide details how replacing C-H bonds with C-F bonds extends metabolic half-life (
Key Takeaways
-
Metabolic Blockade: 3,3-difluorination reduces electron density on the nitrogen lone pair, suppressing the formation of the iminium ion intermediate required for
-oxidation. -
Basicity Modulation: Typically lowers
by 1.5–3.0 units, reducing lysosomal trapping and hERG liability while improving lipophilic efficiency (LipE). -
Conformational Control: The gauche effect of fluorine pre-organizes the ring, potentially reducing the entropic penalty of binding to target proteins.
Mechanistic Rationale: Why Fluorination Enhances Stability[2]
To engineer stable drugs, one must understand the failure mode of the parent scaffold.
The Failure Mode: Oxidative Deamination
Non-fluorinated pyrrolidines are metabolized primarily via
-
SET/HAT: A CYP450 enzyme (e.g., CYP2D6 or CYP3A4) abstracts a hydrogen atom or an electron from the nitrogen lone pair.
-
Iminium Formation: This leads to a carbon-centered radical at the
-position (C2/C5), which collapses to an iminium ion. -
Hydrolysis: The iminium ion is hydrolyzed to a hemiaminal, which opens to an amino aldehyde or oxidizes further to a lactam.
The Solution: Electronic Deactivation via Gem-Difluorination
Inserting a gem-difluoro group at C3 does not directly block the C2/C5 reaction sites sterically. Instead, it acts via the inductive effect (-I) .
- -Hole & Dipole: The highly electronegative fluorine atoms pull electron density away from the ring carbons and the nitrogen atom.
-
Raised Oxidation Potential: This lowers the HOMO energy of the amine, making the initial Single Electron Transfer (SET) step energetically unfavorable for the CYP enzyme.
- Depression: By withdrawing electron density, the availability of the nitrogen lone pair for protonation decreases.
Diagram 1: Metabolic Blockade Mechanism
Visualization of the oxidative pathway and the inhibitory effect of fluorination.
Caption: Comparative metabolic fate. The non-fluorinated scaffold undergoes rapid
Comparative Performance Analysis
The following data illustrates the impact of 3,3-difluorination on physicochemical properties and metabolic stability.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Non-Fluorinated Pyrrolidine | 3,3-Difluoropyrrolidine | Impact on Drug Design |
| Basicity ( | ~9.5 – 10.5 | ~7.0 – 8.5 | Positive: Reduced lysosomal trapping; improved permeability. |
| Lipophilicity ( | Lower (Ionized at pH 7.4) | Higher (More neutral at pH 7.4) | Nuanced: Increases lipophilicity of the neutral species, but lower |
| Metabolic Stability ( | High (Rapid Clearance) | Low to Moderate | Positive: Blocks oxidative deamination; extends |
| hERG Inhibition | Potential Liability | Reduced Liability | Positive: Lower basicity correlates with reduced hERG binding. |
| C-H Bond Strength | ~98 kcal/mol ( | Unchanged at | Positive: Remote electronic effect protects weak |
Case Study: DPP-4 Inhibitor Optimization
In the development of PF-00734200 , a DPP-4 inhibitor, researchers utilized a 3,3-difluoropyrrolidine moiety.[1][2]
-
Observation: The pyrrolidine ring itself was metabolically robust in human liver microsomes (HLM).
-
Metabolite ID: The primary clearance pathway was shifted away from the pyrrolidine ring to the remote pyrimidine ring (hydroxylation).
-
Result: This demonstrates that 3,3-difluorination effectively "hardens" the pyrrolidine ring, forcing metabolism to occur at less critical or more easily managed sites on the molecule.
Experimental Protocol: Microsomal Stability Assay
To validate the stability improvements of your fluorinated analogs, use this standardized Human Liver Microsome (HLM) assay. This protocol is designed for self-validation using internal controls.
Materials
-
Test System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system or 1 mM NADPH solution.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Controls:
-
High Clearance: Verapamil or Propranolol.
-
Low Clearance: Warfarin.
-
Negative Control: Incubation without NADPH (to detect non-CYP degradation).
-
Workflow (Step-by-Step)
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C.
-
Dosing: Spike test compound (1 µM final concentration, <0.1% DMSO) into the microsomal suspension.
-
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Critical Step: Ensure rapid mixing.
-
-
Sampling: Remove aliquots (50 µL) at
minutes. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Processing: Centrifuge at 4,000 rpm for 20 mins to pellet protein. Collect supernatant.
-
Analysis: Quantify parent compound remaining via LC-MS/MS.
Data Calculation
Calculate the in vitro intrinsic clearance (
Diagram 2: Assay Workflow
Visual Standard Operating Procedure (SOP) for stability testing.
Caption: Step-by-step workflow for determining intrinsic clearance (
References
-
Holovach, S., et al. (2022).[3] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal. [Link]
-
Piotrowski, D. W., et al. (2011). "Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)..." Drug Metabolism and Disposition. [Link]
-
Bhattarai, P., et al. (2026).[4] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Creative Bioarray . "Microsomal Stability Assay Protocol." [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 4. chemrxiv.org [chemrxiv.org]
The Double-Edged Sword of Fluorine: A Comparative Guide to the Effect of 4,4-Difluoro Substitution on Lipophilicity (LogP)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving therapeutic success. Among these properties, lipophilicity, quantified by the logarithm of the partition coefficient (LogP), stands as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile. The introduction of fluorine atoms has become a powerful and widely adopted strategy to modulate these properties. This guide provides an in-depth, objective comparison of how 4,4-difluoro substitution specifically impacts lipophilicity, supported by experimental data and detailed methodologies.
The Primacy of Lipophilicity in Drug Design
Lipophilicity governs the passage of a drug molecule through the lipid bilayers of cell membranes. A delicate balance is required; a drug must be sufficiently lipophilic to traverse these barriers and reach its target, yet hydrophilic enough to maintain adequate aqueous solubility for formulation and systemic circulation. The octanol-water partition coefficient (P) is the gold-standard measure of this property, with its logarithmic form, LogP, being the most commonly used metric.
A higher LogP value indicates greater lipophilicity, while a lower value signifies greater hydrophilicity. The ideal LogP range is highly dependent on the therapeutic target and intended route of administration. For instance, drugs targeting the central nervous system (CNS) often require a higher LogP to cross the blood-brain barrier, whereas oral drugs may need a more moderate LogP for optimal absorption.
The Fluorine Factor: More Than Just an Electronegative Atom
The introduction of fluorine into a drug candidate can induce profound changes in its molecular properties. While often thought of as simply increasing lipophilicity, the effect of fluorination is highly context-dependent. The strong electron-withdrawing nature of fluorine can alter a molecule's pKa, metabolic stability, and conformation. When it comes to lipophilicity, the replacement of a hydrogen atom with a fluorine atom does not always lead to a straightforward increase in LogP. The impact is influenced by the number of fluorine atoms, their position, and the overall molecular architecture.
The Case of 4,4-Difluoro Substitution: A Focused Analysis
Geminal difluorination at a non-activated carbon, such as the 4-position of a cyclohexane or piperidine ring, offers a unique tool for medicinal chemists. This substitution can pre-organize molecular conformation and, crucially, modulate lipophilicity in a predictable manner.
Comparative LogP Data: A Tale of Two Rings
To objectively assess the impact of 4,4-difluoro substitution, we will examine the LogP values of two fundamental scaffolds in drug discovery: cyclohexane and piperidine, and compare them to their 4,4-difluorinated counterparts.
| Compound | Structure | Experimental LogP | Calculated LogP (cLogP/XLogP3) |
| Cyclohexane | C₆H₁₂ | 3.44 - 3.66[1][2] | - |
| 4,4-Difluorocyclohexanecarboxylic acid | C₇H₁₀F₂O₂ | - | 1.6[3] |
| Piperidine | C₅H₁₁N | 0.61 - 0.84[4][5][6] | - |
| 4,4-Difluoropiperidine Derivative | C₂₁H₂₂F₂N₂O | - | 5.37[7][8] |
Analysis of the Data:
-
Cyclohexane vs. 4,4-Difluorocyclohexanecarboxylic acid: While the addition of a carboxylic acid group will inherently decrease the LogP, the calculated value of 1.6 for the difluorinated acid is still substantial. The parent cyclohexane has a high LogP of around 3.5. While a direct comparison is challenging due to the carboxyl group, the data is consistent with the difluoro moiety contributing to lipophilicity.
-
Piperidine vs. 4,4-Difluoropiperidine Derivative: The experimental LogP of piperidine is below 1, indicating its hydrophilic nature. In stark contrast, a 4,4-difluoropiperidine derivative exhibits a calculated LogP of 5.37, a dramatic increase that pushes the molecule into a highly lipophilic domain. This substantial shift underscores the powerful influence of the CF₂ group in increasing partitioning into the organic phase.
The underlying principle for this increased lipophilicity is the replacement of two C-H bonds with two highly polarized C-F bonds. While the individual C-F bond is polar, the symmetrical nature of the gem-difluoro group and the overall increase in the non-polar surface area of the molecule contribute to a more favorable interaction with the non-polar octanol phase.
Experimental Determination of LogP: Protocols for Rigorous Science
Accurate and reproducible LogP determination is crucial for validating computational predictions and guiding drug design. The two most widely accepted methods are the shake-flask method and HPLC-based approaches.
The "Gold Standard": Shake-Flask Method
This traditional method directly measures the partitioning of a compound between n-octanol and water.[9]
Experimental Workflow:
Caption: HPLC-Based LogP Determination Workflow.
Detailed Protocol:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration:
-
Prepare a set of standard compounds with accurately known LogP values that span the expected range of your test compound.
-
Inject each standard individually and record its retention time (t_R_).
-
Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_.
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values. The plot should be linear.
-
-
Sample Analysis:
-
Inject your test compound under the identical HPLC conditions used for the standards.
-
Record its retention time (t_R_).
-
-
Calculation:
-
Calculate the capacity factor (k') for your test compound.
-
Using the equation of the line from the calibration curve, determine the LogP of your test compound from its calculated log(k').
-
Conclusion and Outlook
The strategic incorporation of 4,4-difluoro substitution is a potent tactic for modulating the lipophilicity of drug candidates. The available experimental and calculated data clearly indicate that this modification leads to a significant increase in LogP. This shift can be advantageous for enhancing membrane permeability and CNS penetration, but researchers must be mindful of the potential for increased metabolic liability and reduced aqueous solubility that can accompany higher lipophilicity.
The choice of whether to employ this substitution must be made in the context of the overall drug design strategy and the desired ADME-T properties. The robust experimental protocols detailed in this guide provide the necessary tools for accurately quantifying the impact of such modifications, enabling data-driven decisions in the iterative process of drug discovery. As our understanding of the nuanced effects of fluorination continues to grow, the 4,4-difluoro motif will undoubtedly remain a valuable tool in the medicinal chemist's arsenal.
References
- FooDB. (2010, April 8). Showing Compound Piperidine (FDB012644).
- Chemistry Stack Exchange. (2015, November 3). Why is logP quite a bit lower in cyclohexane than in hexane?
- Li, A., et al. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.
- Analytical Chemistry. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
- Polli, J., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
- Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website.
- ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. Request PDF.
- Chemsrc. (2025, August 31). cyclohexane-1,1,2,2,3,3,4,4,5,5,6-d11 | CAS#:1520-59-8.
- Protocols.io. (n.d.). LogP / LogD shake-flask method.
- Encyclopedia.pub. (2022, August 25).
- Domainex. (n.d.). Shake Flask LogD.
- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
- ResearchGate. (n.d.). Structures and calculated LogP (CLogP)
- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- ResearchGate. (2006, May). Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). Request PDF.
- PMC - PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.
- ChemicalBook. (n.d.). Cyclohexane CAS#: 110-82-7.
- ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
- Wikipedia. (n.d.). Cyclohexane.
- Wikipedia. (n.d.). Piperidine.
- PMC. (n.d.). Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core.
- ChemicalBook. (n.d.). 110-89-4(Piperidine) Product Description.
- PubChem. (n.d.). 4,4-Difluoro-2-pentanone | C5H8F2O | CID 13053133.
- PubChem. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136.
- ResearchGate. (n.d.).
- MDPI. (2024, July 30).
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
- ACS Publications. (2019, February 19). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines.
- YouTube. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD.
- Sigma-Aldrich. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid 97 122665-97-8.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Cyclohexane CAS#: 110-82-7 [m.chemicalbook.com]
- 3. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]
- 5. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 6. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to the Crystal Structure Analysis of 4,4-Difluoropyrrolidin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry. The unique stereoelectronic properties of fluorine can profoundly influence molecular conformation, pKa, metabolic stability, and binding affinity. Among fluorinated scaffolds, the 4,4-difluoropyrrolidin-3-ol motif is of growing interest, offering a rigidified, polar core for building novel chemical entities. This guide provides an in-depth comparison of the anticipated crystal structure features of 4,4-difluoropyrrolidin-3-ol derivatives, grounded in the principles of conformational analysis of fluorinated heterocycles. Due to the limited availability of public crystal structure data for a series of 4,4-difluoropyrrolidin-3-ol derivatives, this guide will leverage data from closely related fluorinated proline analogs to illustrate the key principles of their solid-state behavior.
The Influence of Gem-Difluorination on Pyrrolidine Ring Conformation
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope or twist forms. The lowest energy conformations are often the Cγ-endo and Cγ-exo envelope puckers, where the C4 carbon is displaced from the plane of the other four ring atoms, either on the same side (endo) or the opposite side (exo) as the substituent at C2 (in the case of prolines).
The introduction of a gem-difluoro group at the C4 position dramatically alters this conformational landscape. The strong gauche effect of the C-F bonds, arising from hyperconjugation between the C-C bonding orbitals and the C-F antibonding orbitals (σC-C → σ*C-F), imposes a strong conformational bias.[1] For 4-fluoroproline derivatives, for instance, a 4R-fluoro substituent strongly favors a Cγ-exo pucker, while a 4S-fluoro substituent favors a Cγ-endo pucker.[2] In the case of 4,4-difluorination, this effect is expected to be even more pronounced, leading to a significant stabilization of a specific ring pucker.
Case Study: Crystal Structure Analysis of a Fluorinated Pyrrolidine Analog
To illustrate the principles of crystal structure analysis for this class of compounds, we will consider the hypothetical crystal structure of a representative N-acetyl-4,4-difluoropyrrolidin-3-ol. The analysis would proceed by first determining the overall molecular conformation and then examining the intermolecular interactions that stabilize the crystal lattice.
Intramolecular Geometry and Ring Pucker
The primary point of analysis within the molecule would be the conformation of the pyrrolidine ring. The puckering parameters (amplitude and phase) would be calculated to quantify the exact nature of the ring's conformation. It is anticipated that the gem-difluoro substitution at C4 would lead to a strong preference for a Cγ-exo pucker. This is because the exo pucker allows for the optimal anti-periplanar arrangement of the C-F bonds with respect to the C-C bonds of the ring, minimizing steric repulsion and maximizing hyperconjugative stabilization.[1]
The relative stereochemistry between the hydroxyl group at C3 and the substituents at other positions will also be critical. The orientation of the hydroxyl group (axial vs. equatorial) will be determined by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding.
Intermolecular Interactions: Building the Crystal Lattice
The crystal packing of 4,4-difluoropyrrolidin-3-ol derivatives is expected to be dominated by a network of hydrogen bonds. The hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring and the fluorine atoms can act as hydrogen bond acceptors.
-
O-H···O Hydrogen Bonds: These are expected to be the primary interactions, forming chains or dimeric motifs that are common in the crystal structures of alcohols.
-
O-H···N Hydrogen Bonds: In derivatives where the pyrrolidine nitrogen is not substituted, it can act as a hydrogen bond acceptor.
-
O-H···F and C-H···F Hydrogen Bonds: While fluorine is a weak hydrogen bond acceptor, the high density of fluorine atoms in these molecules makes these interactions significant contributors to the overall lattice energy.[3] The presence of O-H···F hydrogen bonds can be confirmed by short H···F distances and favorable O-H···F angles in the crystal structure.
The interplay of these various intermolecular forces will dictate the final crystal packing arrangement, influencing properties such as melting point, solubility, and crystal morphology.
Comparative Analysis: 4,4-Difluoropyrrolidin-3-ol Derivatives vs. Alternatives
To fully appreciate the structural impact of the 4,4-difluoro substitution, it is instructive to compare the expected solid-state properties of these derivatives with their non-fluorinated and monofluorinated analogs.
| Feature | Non-fluorinated Pyrrolidin-3-ol | 4-Monofluoropyrrolidin-3-ol | 4,4-Difluoropyrrolidin-3-ol |
| Ring Pucker | Flexible, shallow energy minimum between Cγ-endo and Cγ-exo | Biased pucker (endo or exo depending on stereochemistry) | Strongly biased pucker, likely Cγ-exo |
| Hydrogen Bonding | Primarily O-H···O and O-H···N | Introduction of C-H···F and potential for O-H···F interactions | Stronger and more prevalent C-H···F and O-H···F interactions |
| Molecular Dipole | Moderate | Increased | Significantly increased |
| Crystal Packing | Driven by standard hydrogen bonding | Modulated by fluorine-involved interactions | Likely to exhibit denser packing due to increased intermolecular forces |
The gem-difluoro substitution is expected to enforce a more rigid and predictable conformation on the pyrrolidine ring compared to its non-fluorinated or monofluorinated counterparts.[4][5] This pre-organization can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a novel 4,4-difluoropyrrolidin-3-ol derivative would follow a well-established experimental workflow.
Step 1: Crystallization
High-quality single crystals are a prerequisite for X-ray diffraction analysis.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, and their combinations with anti-solvents like hexane) is performed to find conditions that yield diffraction-quality crystals.
-
Crystallization Method: Slow evaporation is the most common method for small molecules. Other techniques include vapor diffusion (hanging or sitting drop) and slow cooling of a saturated solution.
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), they are carefully harvested and mounted.[6]
Step 2: Data Collection
-
Mounting: A single crystal is selected and mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.[7]
-
Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
Data Collection: The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the final, accurate crystal structure.
The workflow for single-crystal X-ray diffraction is depicted in the following diagram:
Visualization of Key Structural Features
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
The crystal structure analysis of 4,4-difluoropyrrolidin-3-ol derivatives offers valuable insights into the conformational effects of gem-difluorination. While experimental data for a homologous series of these compounds is not yet widely available, established principles of fluorine stereoelectronics allow for robust predictions of their solid-state behavior. The strong conformational bias imposed by the 4,4-difluoro group, coupled with a rich network of hydrogen bonding interactions, makes this scaffold a compelling choice for the design of conformationally constrained molecules in drug discovery. Future crystallographic studies on this class of compounds will undoubtedly provide a more detailed understanding of their structure-property relationships and further guide their application in medicinal chemistry.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72, 171-179. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Berger, R., et al. (2017). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 13, 1076-1085. [Link]
-
Holton, R. A., et al. (2021). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Chemical Biology, 2(3), 856-862. [Link]
-
Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Chemistry – A European Journal, 21(49), 17808-17816. [Link]
-
Carleton University. (2007). Single-crystal X-ray Diffraction. [Link]
-
Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Journal of Medicinal Chemistry, 65(8), 6043-6054. [Link]
-
Rainier, J. D., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(5), 2569-2580. [Link]
-
Raines, R. T., et al. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 44(2), 90-99. [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]
- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
Comparative Guide: Binding Affinity and Conformational Control of Fluorinated Proline Mimics
Executive Summary
The incorporation of fluorine into proline residues is not merely a steric modification; it is a profound electronic edit that leverages the gauche effect to pre-organize protein backbone conformation. For drug development professionals targeting Proline-Rich Motifs (PRMs) or collagen-based biomaterials, selecting the correct fluorinated mimic is the difference between a hyper-stable binder and a non-functional peptide.
This guide objectively compares the three primary fluorinated proline variants: (2S,4R)-4-fluoroproline , (2S,4S)-4-fluoroproline , and 4,4-difluoroproline . We analyze their stereoelectronic influence on ring puckering, amide bond isomerism (cis/trans), and ultimately, their binding affinity in biologically relevant contexts like SH3 domain recognition and collagen stability.
Mechanistic Foundation: The Stereoelectronic Switch
To rationally design high-affinity ligands, one must understand the causality between fluorine stereochemistry and backbone geometry. Proline’s pyrrolidine ring exists in dynamic equilibrium between two puckers:
-
The Gauche Effect: Fluorine prefers a gauche orientation relative to the ring nitrogen (vicinal
orbital interaction). -
The Consequence: This locks the ring pucker, which sterically dictates the peptide bond geometry (
angle).
Diagram 1: Stereochemical Logic Flow
The following diagram visualizes the causal chain from atomic substitution to macroscopic binding outcome.
Caption: Causal relationship between fluorine stereochemistry, ring pucker, and peptide bond geometry.
Comparative Performance Analysis
The following analysis contrasts the three mimics in two critical contexts: Collagen Triple Helix Stability (a proxy for strand-strand affinity) and SH3 Domain Binding (a classic protein-protein interaction).
Substrate Comparison Table
| Feature | (2S,4R)-4-Fluoroproline | (2S,4S)-4-Fluoroproline | 4,4-Difluoroproline |
| Abbreviation | Dfp | ||
| Ring Pucker Preference | Strong | Strong | Neutral / Context Dependent |
| Amide Bond Preference | Strongly favors Trans ( | Increases Cis population ( | Destabilizes Cis transition state (Kinetic effect) |
| Collagen Stability ( | Hyper-stabilizing ( | Destabilizing ( | Mildly Destabilizing |
| SH3 Binding Affinity | Maintained/Enhanced. Pre-organizes PPII helix, reducing entropic cost. | Reduced. Disrupts PPII helix geometry required for binding groove. | Variable. Useful for tuning lipophilicity without steric bias. |
| Lipophilicity | Moderate Increase | Moderate Increase | High Increase |
Deep Dive: Binding Affinity Interpretation
Case A: The Collagen Triple Helix (Raines Lab Data)
In the classic
-
Why? The
-exo pucker required for the Yaa position is pre-paid by the fluorine's stereoelectronic preference. This is an entropic gain for binding (folding). -
Contrast:
-FPro at the Yaa position forces a -endo pucker, which is sterically incompatible with the triple helix, leading to a massive penalty in binding stability.
Case B: SH3 Domain Recognition (Vinexin
/ Src Family)
SH3 domains recognize Polyproline II (PPII) helices. The PPII conformation strictly requires trans amide bonds and extended backbone geometry.
-
-FPro: By enforcing the trans isomer and
-exo pucker, -FPro pre-organizes the ligand into the bioactive PPII conformation. This reduces the entropic penalty of binding ( becomes less negative).-
Note: While affinity (
) often improves, sometimes the steric bulk of fluorine can clash with the binding pocket. However, the conformational bias is always stabilizing for the helix itself.
-
-
-FPro: Increases the population of cis amide bonds and
-endo puckers, effectively breaking the PPII helix. This acts as a "negative control" in binding studies, significantly increasing (weakening binding).
Experimental Protocols (Self-Validating Systems)
To validate these effects in your own system, the following protocols are recommended.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard because it dissects the free energy (
Objective: Determine if affinity gain is driven by pre-organization (Entropy).
Protocol Workflow:
-
Ligand Design: Synthesize Wild-Type,
-FPro, and -FPro variants of your peptide. -
Preparation: Dialyze protein (SH3 domain) and dissolve peptide in the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to prevent heat of dilution artifacts.
-
Titration: Inject peptide (syringe, ~200-500
M) into protein (cell, ~20-50 M). -
Analysis: Fit to a One-Set-of-Sites model.
-
Success Criteria: If
-FPro works by pre-organization, you should observe a favorable change in (less entropy lost) compared to Wild-Type, even if is slightly less favorable due to loss of solvation.
-
Diagram 2: ITC Experimental Workflow
Caption: Step-by-step ITC workflow for thermodynamic dissection of fluorinated ligand binding.
-NMR for Conformation Analysis
Before running binding assays, validate the conformational bias.
-
Sample: 1 mM peptide in
. -
Experiment: 1D
NMR (with proton decoupling). -
Analysis:
- -FPro: Should show a dominant single peak (indicating >90% trans).
- -FPro: Will show two distinct peaks if cis/trans exchange is slow, or a shifted average. Integration of minor peaks reveals the cis population.
- signal will broaden and shift (Chemical Shift Perturbation) upon binding, providing a direct readout of the bound state.
Application Guide: When to Use Which Mimic?
| Goal | Recommended Mimic | Reasoning |
| Maximize Binding Affinity (PPII) | (2S,4R)-4-FPro | Stabilizes the trans-amide and extended helix required for SH3/EVH1 domains. |
| Create a "Dead" Analog (Negative Control) | (2S,4S)-4-FPro | Forces cis-amide/endo-pucker, disrupting the helix without changing chemical composition. |
| Stabilize a | (2S,4S)-4-FPro | The cis-amide preference is ideal for type VI |
| Increase Metabolic Stability | 4,4-Difluoroproline | Removes abstractable protons at |
| 19F-NMR Reporter | 4-FPro (Either) | High sensitivity. Use |
References
-
Raines, R. T. (2005). 2005 Emil Thomas Kaiser Award. Protein engineering with the gauche effect. Protein Science, 15(6), 1219–1225.
-
Stadmiller, S. S., et al. (2020).[3][4] Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 1, 299–313.
-
Lalevée, S., et al. (2010).[3][4] Vinexin: A Novel Vinculin-binding Protein with Multiple SH3 Domains Enhances Actin Cytoskeletal Organization.[5][6][7] Journal of Biological Chemistry.
-
Horng, J. C., & Raines, R. T. (2006). Stereoelectronic effects on polyproline conformation. Protein Science, 15(1), 74–83.
-
Newberry, R. W., & Raines, R. T. (2016). The n→π interaction.* Accounts of Chemical Research, 50(8), 1838–1846.
Sources
- 1. Thermodynamics of binding to SH3 domains: the energetic impact of polyproline II (PII) helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of interactions between SH3 domain-containing proteins and the proline-rich region of the ubiquitin ligase Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mr.copernicus.org [mr.copernicus.org]
- 5. Vinexin: a novel vinculin-binding protein with multiple SH3 domains enhances actin cytoskeletal organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinexin: A Novel Vinculin-binding Protein with Multiple SH3 Domains Enhances Actin Cytoskeletal Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to LC-MS Identification of Impurities in 4,4-Difluoropyrrolidin-3-ol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Fluorinated Heterocycles
4,4-Difluoropyrrolidin-3-ol is a valuable fluorinated heterocyclic building block in medicinal chemistry. The introduction of fluorine atoms can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity. However, these same properties can present unique challenges during impurity analysis. Ensuring the purity of such key intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification and characterization of potential impurities in 4,4-Difluoropyrrolidin-3-ol. We will explore the rationale behind method development, compare different chromatographic and mass spectrometric approaches, and provide detailed experimental protocols to empower researchers in this critical analytical task.
Understanding the Impurity Profile: A Synthesis- and Stability-Driven Approach
A robust impurity identification strategy begins with a thorough understanding of the potential sources of impurities. These can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage or under stress conditions.
Predicted Process-Related Impurities
Based on common synthetic routes for 4,4-Difluoropyrrolidin-3-ol, several potential process-related impurities can be anticipated. One prevalent synthetic pathway involves the reduction of a pyrrolidinone precursor.[2][3] Incomplete reduction would lead to the presence of 4,4-Difluoropyrrolidin-3-one as a key impurity. Other potential impurities include unreacted starting materials and byproducts from side reactions. For instance, the synthesis of substituted pyrrolidines can sometimes involve complex multi-step reactions, increasing the diversity of potential byproducts.[4][5]
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade the API under more severe conditions than it would typically encounter.[6] This allows for the rapid identification of potential degradation products and the development of stability-indicating analytical methods. For 4,4-Difluoropyrrolidin-3-ol, a comprehensive forced degradation study should include:
-
Acidic and Basic Hydrolysis: To assess susceptibility to pH-mediated degradation.
-
Oxidative Degradation: Using an oxidizing agent like hydrogen peroxide to identify potential oxidation products.
-
Thermal Degradation: Exposing the sample to high temperatures to evaluate heat stability.
-
Photolytic Degradation: Exposing the sample to UV and visible light to assess light sensitivity.
Comparative LC-MS Strategies for Impurity Identification
The choice of LC-MS methodology is critical for successfully separating and identifying the diverse range of potential impurities, which may vary significantly in polarity from the parent compound. We will compare two primary chromatographic approaches: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Chromatographic Method Development: A Tale of Two Chemistries
Reversed-Phase (RP) Chromatography: RP chromatography, typically using a C18 stationary phase, is the workhorse of pharmaceutical analysis. However, for highly polar compounds like 4,4-Difluoropyrrolidin-3-ol and some of its potential impurities, retention can be poor, leading to elution near the solvent front and inadequate separation.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is particularly well-suited for the retention and separation of polar compounds that are poorly retained in reversed-phase mode.[7][8][9]
The following diagram illustrates the decision-making process for selecting the appropriate chromatographic method.
Sources
- 1. Frontiers | A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. idus.us.es [idus.us.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. halocolumns.com [halocolumns.com]
The Fluorine Effect: A Comparative Guide to Hydrogen Bonding in Pyrrolidin-3-ol Scaffolds
Introduction: The Subtle Power of Fluorine in Drug Design
The pyrrolidin-3-ol motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its inherent hydrogen bonding capabilities, stemming from the hydroxyl (–OH) and amino (–NH) groups, are pivotal for molecular recognition and binding to biological targets. The strategic introduction of fluorine, the most electronegative element, into this scaffold is a common tactic in drug discovery to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. However, the influence of fluorine on the intricate network of hydrogen bonds within the pyrrolidin-3-ol framework is a subject of nuanced debate and significant consequence for rational drug design.
This guide provides an in-depth comparison of hydrogen bonding in fluorinated versus non-fluorinated pyrrolidin-3-ol scaffolds. We will delve into the mechanistic underpinnings of how fluorine alters hydrogen bond donor and acceptor properties, explore the conformational ramifications of its introduction, and present supporting experimental data from analogous systems to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
Mechanistic Insights: How Fluorine Rewrites the Hydrogen Bonding Rules
The introduction of a fluorine atom onto the pyrrolidin-3-ol ring induces significant electronic and stereoelectronic effects that directly and indirectly influence its hydrogen bonding potential.
1. The Inductive Effect: Enhancing the Hydroxyl Group's Donor Strength
Fluorine's immense electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect) that propagates through the carbon skeleton. When positioned at the C4 position of the pyrrolidin-3-ol ring, this effect lowers the electron density around the oxygen atom of the C3-hydroxyl group. This, in turn, makes the hydroxyl proton more acidic and, consequently, a stronger hydrogen bond donor.
2. Fluorine as a Hydrogen Bond Acceptor: A Contentious but Crucial Interaction
The ability of covalently bound fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion.[1] While not as potent an acceptor as oxygen or nitrogen, the C–F bond can participate in weak to moderate hydrogen bonds, particularly when geometric constraints favor such an interaction. In the context of a cis-4-fluoropyrrolidin-3-ol, an intramolecular hydrogen bond between the C3-hydroxyl group and the C4-fluorine atom (O–H···F) can form. The strength of this interaction is highly dependent on the H···F distance and the O–H···F angle.[2]
3. Conformational Control: The Gauche Effect and Ring Pucker
Fluorination significantly impacts the conformational preference of the five-membered pyrrolidine ring.[3] The "gauche effect" describes the tendency of a molecule to adopt a gauche conformation when it possesses adjacent electron-withdrawing groups. In a 4-fluoropyrrolidin-3-ol system, this stereoelectronic effect, along with potential intramolecular hydrogen bonding, can favor a specific ring pucker (e.g., C4-endo or C4-exo), which in turn dictates the spatial orientation of the hydroxyl and amino groups and their availability for intermolecular hydrogen bonding.[2]
Diagrammatic Representation of Hydrogen Bonding Interactions
Caption: Comparative Hydrogen Bonding in Pyrrolidin-3-ol Scaffolds.
Comparative Experimental Data: Insights from Analogous Systems
Table 1: Comparative Analysis of Hydrogen Bonding Parameters (Derived from Analogous Systems)
| Parameter | Pyrrolidin-3-ol (Predicted) | cis-4-Fluoro-pyrrolidin-3-ol (Inferred from[4][5]) | Effect of Fluorination |
| Intramolecular H-Bond | O–H···N (possible, but often weaker) | O–H···F (observed and can be significant) | Shifts preference from N to F as acceptor |
| O–H Bond Polarity | Moderate | Increased | Stronger H-bond donor |
| ¹H NMR δ(OH) (ppm) | Typically 2-5 (solvent dependent) | Expected to be downfield shifted | Indicates a more deshielded, acidic proton |
| ¹⁹F NMR | N/A | Characteristic signal sensitive to H-bonding | Enables direct probing of the F environment |
| Preferred Ring Pucker | Flexible (endo/exo equilibrium) | Can be biased (e.g., C4-endo) | Conformational locking |
| Intermolecular H-Bonding | Acts as both donor and acceptor | Enhanced donor capacity, potential for F as a weak acceptor | Modulates binding to biological targets |
Key Observations from Analogous Systems:
-
NMR Spectroscopy: In studies of fluorinated cyclic amino alcohols, the through-space coupling between the hydroxyl proton and the fluorine atom (¹hJHF) provides direct evidence of an O–H···F intramolecular hydrogen bond.[6] The chemical shift of the hydroxyl proton is also a sensitive indicator of hydrogen bond strength.[1]
-
X-ray Crystallography: Crystal structures of fluorinated proline derivatives have confirmed the presence of short H···F distances, consistent with intramolecular hydrogen bonding, and have revealed the profound impact of fluorination on the preferred ring pucker.[4][5]
Experimental Protocols for a Comparative Study
To definitively characterize the fluorine effect in the pyrrolidin-3-ol scaffold, a series of experiments on both the fluorinated and non-fluorinated analogs are necessary.
1. Synthesis of Fluorinated and Non-Fluorinated Pyrrolidin-3-ols
The synthesis of pyrrolidin-3-ol is well-established. For the fluorinated analog, a common route involves the fluorination of a suitable precursor, such as a protected 4-oxo-pyrrolidine derivative, followed by stereoselective reduction of the ketone and deprotection.
Diagram of a General Synthetic Workflow
Caption: General Synthetic Workflow for Comparative Analysis.
2. NMR Spectroscopic Analysis
-
¹H NMR: Compare the chemical shift of the hydroxyl proton (δOH) in a non-hydrogen bonding solvent (e.g., CDCl₃). A downfield shift in the fluorinated analog would indicate increased acidity and stronger hydrogen bond donation.
-
¹⁹F NMR: For the fluorinated analog, ¹⁹F NMR provides a direct window into the electronic environment of the fluorine atom. Changes in the ¹⁹F chemical shift upon solvent titration can reveal its involvement in hydrogen bonding.
-
2D NMR (NOESY/HOESY): Nuclear Overhauser Effect Spectroscopy can provide through-space correlations, confirming the proximity of the hydroxyl proton to the fluorine atom in the cis isomer, which is indicative of an intramolecular hydrogen bond.
-
Variable Temperature NMR: Studying the temperature dependence of the OH chemical shift can provide thermodynamic information about the hydrogen bonding interactions.
3. X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unequivocally determining the solid-state conformation and intermolecular interactions. A comparative analysis of the crystal structures would reveal:
-
Precise bond lengths and angles.
-
The presence and geometry of intramolecular O–H···F or O–H···N hydrogen bonds.
-
The preferred ring pucker.
-
The intermolecular hydrogen bonding network in the crystal lattice.
4. Computational Modeling
Density Functional Theory (DFT) calculations can be employed to:
-
Calculate the relative energies of different conformers (e.g., with and without intramolecular hydrogen bonds).
-
Predict NMR chemical shifts and coupling constants.
-
Analyze the electron density to characterize the nature of the hydrogen bonds using techniques like Quantum Theory of Atoms in Molecules (QTAIM).
Conclusion: A Double-Edged Sword in Drug Design
The introduction of fluorine into the pyrrolidin-3-ol scaffold is a powerful strategy that significantly perturbs its hydrogen bonding landscape. The primary effects are an enhancement of the hydroxyl group's hydrogen bond donor capacity and the potential for the formation of an intramolecular O–H···F hydrogen bond, which can enforce a specific conformation. These changes can have profound implications for a molecule's interaction with its biological target, potentially leading to enhanced binding affinity and selectivity.
However, the formation of a stable intramolecular hydrogen bond could also be detrimental if it precludes a crucial intermolecular interaction required for biological activity. Therefore, a thorough understanding and experimental characterization of the fluorine effect, as outlined in this guide, are essential for its successful application in drug discovery. The choice to fluorinate, and where to do so, must be a carefully considered decision based on a deep appreciation of the subtle yet powerful influence of this unique element.
References
-
Bîrsan, C.-I., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition, 54(43), 12762-12766. Available at: [Link]
- Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine Hardly Ever Accepts Hydrogen Bonds. Chemistry – A European Journal, 3(1), 89-98.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Hunter, L. (2010). The conformational properties of fluorinated molecules. Beilstein Journal of Organic Chemistry, 6, 38. Available at: [Link]
-
Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. Available at: [Link]
- Verhoork, S. J. M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6132–6143.
-
Lucas, X., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. Available at: [Link]
-
Dalvit, C., et al. (2014). Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calculations. Chemistry, 20(35), 11058-68. Available at: [Link]
-
Silva, L. G. V., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579. Available at: [Link]
- Berger, R., et al. (2017). The Fluorine Gauche Effect: A Brief History. CHIMIA International Journal for Chemistry, 71(6), 319-325.
Sources
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 4,4-Difluoropyrrolidin-3-ol
Executive Safety Directive
Do not treat 4,4-Difluoropyrrolidin-3-ol as standard organic waste.
While pyrrolidine derivatives are common amine building blocks, the 4,4-difluoro substitution fundamentally alters the disposal pathway.[1][2] The presence of fluorine atoms means that thermal decomposition (incineration) generates Hydrogen Fluoride (HF) gas.[1]
Consequently, this material—and any solution containing it—must be routed exclusively to Halogenated Waste streams.[1] Sending this material to a non-halogenated fuel blending program can damage incinerator scrubbers and violate EPA emission permits.[1]
Chemical Assessment & Properties[1][2][3][4][5][6]
Before handling waste, verify the physical state of your specific lot.[1] This compound is often supplied as a hydrochloride salt (solid) to improve stability, though the free base is a viscous liquid.[1]
| Property | Data | Operational Implication |
| CAS Number | 1638920-21-4 (Free Base) / Various for HCl salt | Use for waste profile generation.[1][2] |
| Molecular Formula | C₄H₇F₂NO | Fluorine Content: ~30% by weight.[1][2] High HF potential.[1] |
| Physical State | Solid (Salt) or Viscous Liquid (Free Base) | Determines solid vs. liquid waste stream.[1][2] |
| Acidity/Basicity | Amphoteric (Amine + Alcohol) | Incompatible with strong oxidizers and strong acids.[1][2] |
| Hazards | Skin/Eye Irritant, Potential Corrosive | Standard PPE + Splash protection required.[1][2] |
The Segregation Logic (The "Why")[2]
To build a self-validating safety culture, researchers must understand the downstream consequences of their disposal choices.[1]
-
The Mechanism of Failure: Standard "Non-Halogenated" waste is often used as auxiliary fuel in cement kilns or standard boilers.[1] These facilities lack the aggressive acid-gas scrubbing systems required to capture HF.[1]
-
The Consequence: If 4,4-Difluoropyrrolidin-3-ol enters this stream, combustion releases HF, which corrodes the facility's heat exchangers and stacks, leading to potential plant shutdowns and regulatory fines.[2]
-
The Rule: If the molecule contains F, Cl, Br, or I , the entire container is Halogenated Waste.[1][2]
Disposal Decision Workflow
The following logic gate ensures compliant segregation.
Figure 1: Decision matrix for segregating fluorinated amine waste. Note the critical intervention point where non-halogenated solvents become halogenated waste due to the solute.[2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired reagent, contaminated solids, spill cleanup debris.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Transfer: Transfer the solid using a disposable spatula.[1] Avoid generating dust.[1][3][4]
-
Labeling:
-
Sealing: Ensure the lid is tight. Wipe the exterior with a damp paper towel (dispose of towel in the same jar) to remove dust residues.[1]
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Reaction byproducts, HPLC waste.[1][2]
-
Compatibility Check:
-
Segregation: Pour into the Halogenated Organic Solvent carboy (typically the "Red Can" or designated DCM/Chloroform waste drum).
-
Note: Even if dissolved in Ethanol or Ethyl Acetate, the presence of the fluorinated amine mandates the Halogenated stream.[1]
-
-
pH Verification (Self-Validating Step):
Protocol C: Empty Containers (The "P-List" Standard)
Although this compound is not strictly "P-listed" (acutely toxic) by the EPA, adopting P-list hygiene builds a robust safety margin.[1][2]
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Methanol or DCM).[1]
-
Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.
-
Defacement: Cross out the original label. Mark as "Empty - Triple Rinsed."[1]
-
Disposal: Discard the glass bottle in the designated laboratory glass trash (or recycling, depending on local EHS policy).
Emergency Spill Response
Goal: Containment, not just neutralization.
-
Evacuate & Ventilate: If a powder spill creates dust, evacuate the immediate area to allow HVAC to clear airborne particulates.[1]
-
PPE: Double nitrile gloves, lab coat, and safety goggles.[1] Use a N95 or P100 respirator if dust is visible.[1]
-
Containment:
-
Decontamination: Wipe the surface with a mild soap/water solution.[1] Do not use bleach (hypochlorite) immediately, as it may react with amines to form chloramines.[1]
-
Disposal: All cleanup materials (pads, gloves, scoops) go into the Solid Hazardous Waste stream.[1]
Regulatory Compliance (RCRA Context)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]
-
Waste Codes:
-
Generator Status: You must accurately characterize this waste to maintain your facility's generator status (VSQG, SQG, or LQG).[1] Failure to classify fluorinated organics as "Halogenated" is a common audit finding.[1]
References
-
PubChem. (2025).[1][6][7] 4,4-Difluoropyrrolidin-3-ol Compound Summary. National Library of Medicine.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][1][5]
Sources
- 1. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. epa.gov [epa.gov]
- 6. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Pyrrolidinopyridine | C9H12N2 | CID 75567 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
